Technical Documentation Center

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine
  • CAS: 1288990-56-6

Core Science & Biosynthesis

Foundational

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride CAS 1803584-67-9

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (CAS 1803584-67-9): Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist Disclaimer:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (CAS 1803584-67-9): Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Disclaimer: As of the latest literature review, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride is a novel chemical entity with limited publicly available research data.[1][2] This guide, therefore, synthesizes information from analogous structures and established chemical principles to provide a predictive but comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and potential applications described herein are intended to serve as a well-reasoned starting point for future investigation.

Introduction and Molecular Overview

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride is a heterocyclic compound featuring a bromopyridine moiety linked to an ethylpiperazine ring.[2] The core structure, a substituted pyridine-piperazine scaffold, is a common motif in medicinal chemistry, often associated with a wide range of biological activities, particularly in the central nervous system (CNS) and oncology.[3] The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The dihydrochloride salt form is typically employed to enhance the compound's solubility and stability for research and potential therapeutic applications.

This guide provides a proposed synthetic route, predicted physicochemical properties, and a hypothesized exploration of its potential biological activities, drawing parallels from structurally related molecules.

Proposed Synthesis and Process Rationale

The synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. Given the substitution pattern of the pyridine ring, the Buchwald-Hartwig amination is a more probable and efficient route.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C-N bond between the pyridine and piperazine rings, leading back to commercially available or readily synthesizable starting materials.

G Target 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride FreeBase 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Target->FreeBase Deprotonation Buchwald Buchwald-Hartwig Amination FreeBase->Buchwald C-N Disconnection SaltFormation Salt Formation (HCl) StartingMaterials 3,5-Dibromopyridine + 1-Ethylpiperazine Buchwald->StartingMaterials G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Salt Formation 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction Mixture Reaction Mixture 3,5-Dibromopyridine->Reaction Mixture + 1-Ethylpiperazine Crude Free Base Crude Free Base Reaction Mixture->Crude Free Base Heat (80-100°C) Work-up & Purification Catalyst (Pd₂(dba)₃/BINAP) Catalyst (Pd₂(dba)₃/BINAP) Catalyst (Pd₂(dba)₃/BINAP)->Reaction Mixture Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Reaction Mixture Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction Mixture Purified Free Base Purified Free Base Crude Free Base->Purified Free Base Column Chromatography Final Product 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride Purified Free Base->Final Product + 2M HCl in Ether G A Compound Synthesis & QC B Primary Screening: Broad Target Panel (e.g., Kinases, GPCRs) A->B C Hit Identification & Data Analysis B->C D Secondary Assays: Dose-Response & Selectivity Profiling C->D E Cell-Based Functional Assays (e.g., Signaling, Proliferation) D->E F Lead Optimization (SAR) E->F

Sources

Exploratory

The Structural and Synthetic Paradigm of 1-(5-Bromo-3-pyridyl)-4-ethylpiperazine in Drug Discovery

The Pharmacophore Paradigm In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity bin...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Paradigm

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 1-(5-bromo-3-pyridyl)-4-ethylpiperazine represents a masterclass in such rational design.

This building block deconstructs into three synergistic components:

  • The Piperazine Core: A saturated nitrogen heterocycle that provides structural rigidity, basicity, and a high fraction of sp³ carbons (Fsp³). This core is renowned for improving aqueous solubility and oral bioavailability[1].

  • The N-Ethyl Cap: While many APIs utilize an N-methyl group, extending the alkyl chain to an ethyl group finely tunes the lipophilicity (LogP). This subtle modification often provides the exact hydrophobic bulk necessary to push a molecule across the blood-brain barrier (BBB) or to achieve optimal residence time within a hydrophobic kinase pocket.

  • The 5-Bromopyridyl Handle: The pyridine ring acts as a crucial hydrogen-bond acceptor (typically interacting with the hinge region of kinases). More importantly, the bromine atom at the 5-position serves as an orthogonal electrophilic handle, primed for palladium-catalyzed cross-coupling reactions to build structural complexity[2].

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical before integrating it into a larger API structure. The quantitative data below highlights why this molecule is an ideal starting point for drug development.

PropertyValuePharmacological Rationale
Molecular Weight 269.05 Da[3]Highly ligand-efficient; leaves an ample mass budget (<500 Da) for downstream derivatization to maintain Lipinski compliance.
Topological Polar Surface Area 16.1 ŲA low TPSA ensures excellent membrane permeability, making it an ideal substructure for central nervous system (CNS) targets.
LogP (Predicted) ~1.8[3]The N-ethyl group provides optimal lipophilicity, balancing aqueous solubility with hydrophobic pocket affinity.
Hydrogen Bond Donors 0Minimizes the desolvation penalty upon the molecule entering hydrophobic target binding sites.
Hydrogen Bond Acceptors 3The pyridine nitrogen and piperazine nitrogens act as key interaction points for target engagement.

Synthetic Realization: The Buchwald-Hartwig Protocol

The de novo synthesis of 1-(5-bromo-3-pyridyl)-4-ethylpiperazine is achieved via the palladium-catalyzed Buchwald-Hartwig amination of 3,5-dibromopyridine with 1-ethylpiperazine[4].

Causality in Experimental Design

A novice approach might utilize 3-bromo-5-iodopyridine to force regioselectivity. However, an expert protocol utilizes the significantly cheaper 3,5-dibromopyridine . Because the molecule is symmetrical, either bromine can react, doubling the statistical probability of the initial oxidative addition.

To prevent catastrophic bis-amination (where both bromines react), we leverage electronic deactivation and steric control. Once the first 1-ethylpiperazine attaches, its electron-donating nature pushes electron density into the pyridine ring, making the remaining C-Br bond less electrophilic. By pairing this intrinsic electronic effect with Xantphos —a ligand with a wide bite angle (~111°) that rapidly accelerates the reductive elimination step—the mono-aminated product is ejected from the palladium center before a second reaction can occur[4].

Self-Validating Experimental Workflow

This protocol is designed as a self-validating system, utilizing an orthogonal acid-base swing to guarantee purity without immediate reliance on chromatography.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq),

    
     (0.02 eq), Xantphos (0.04 eq), and 
    
    
    
    (1.5 eq).
    • Rationale:

      
       is a mild, insoluble inorganic base. Its limited solubility in toluene ensures a low steady-state concentration of the reactive piperazine anion, kinetically favoring mono-amination.
      
  • Reagent Addition: Evacuate and backfill with

    
     (3x). Add anhydrous toluene, followed by 1-ethylpiperazine (1.0 eq).
    
  • Reflux: Heat the mixture to 100 °C for 12 hours. Toluene provides the necessary thermal energy to overcome the activation barrier of the C-Br oxidative addition.

  • Self-Validating Workup (The Acid-Base Swing):

    • Step A (Electrophile Removal): Quench with water and extract with Ethyl Acetate (EtOAc). Extract the EtOAc layer with 1M HCl. The basic product (pKa ~ 8.5) and any unreacted 1-ethylpiperazine protonate and migrate to the aqueous layer. The neutral, unreacted 3,5-dibromopyridine remains in the EtOAc and is discarded. (Validation Check 1: Complete removal of starting electrophile).

    • Step B (Nucleophile Removal): Basify the aqueous layer to pH 10 using 2M NaOH. The product free-bases and becomes lipophilic. Extract with Dichloromethane (DCM). The highly water-soluble unreacted 1-ethylpiperazine remains trapped in the aqueous layer. (Validation Check 2: Complete removal of starting nucleophile).

  • Isolation: Dry the DCM layer over

    
    , filter, and concentrate in vacuo to yield the pure 1-(5-bromo-3-pyridyl)-4-ethylpiperazine.
    

Downstream Derivatization & Target Space

Once synthesized, the 5-bromo position acts as a blank canvas for medicinal chemists. It can be subjected to Suzuki-Miyaura cross-coupling to append aryl groups, or a second Buchwald-Hartwig amination to generate bis-aminopyridines[5].

Workflow SM 3,5-Dibromopyridine + 1-Ethylpiperazine Core 1-(5-bromo-3-pyridyl) -4-ethylpiperazine SM->Core Pd2(dba)3 / Xantphos Cs2CO3, Toluene, 100°C Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Aryl-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 Pd2(dba)3 / BINAP API1 Kinase Inhibitor (Oncology) Suzuki->API1 API2 GPCR Ligand (CNS) Buchwald->API2

Fig 1: Synthetic workflow and downstream derivatization of the 1-(5-bromo-3-pyridyl)-4-ethylpiperazine core.

Pharmacological Relevance

Molecules derived from this scaffold are heavily featured in oncology and neuropharmacology. For instance, the piperazine-pyridine motif is a structural cousin to the pharmacophore found in blockbuster CDK4/6 inhibitors like Abemaciclib[6]. In these systems, the piperazine tail is exposed to the solvent to maintain aqueous solubility, while the pyridine core dives deep into the ATP-binding pocket of the kinase to halt the cell cycle.

Pathway Drug Piperazine-Pyridine Derived API Complex Cyclin D / CDK4/6 Complex Drug->Complex Inhibits ATP Binding Pocket Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases (Activates) CellCycle G1 to S Phase Progression E2F->CellCycle Drives Gene Transcription

Fig 2: Mechanism of action for piperazine-pyridine derived APIs in CDK4/6 cell cycle inhibition.

References

1.[3] Title: 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride - PubChemLite Source: PubChem (uni.lu) URL: [Link]

3.[1] Title: The medicinal chemistry of piperazines: A review Source: Chemical Biology & Drug Design (Wiley) URL: [Link]

4.[5] Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine Source: ResearchGate (Organic & Biomolecular Chemistry) URL: [Link]

5.[4] Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PubMed Central (PMC) URL: [Link]

6.[2] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine in Drug Discovery and Chemical Synthesis

Executive Summary In modern medicinal chemistry and process synthesis, bifunctional scaffolds are critical for the rapid diversification of drug candidates. 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and process synthesis, bifunctional scaffolds are critical for the rapid diversification of drug candidates. 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is a highly versatile building block that merges the favorable pharmacokinetic properties of an alkylated piperazine with the orthogonal reactivity of a halogenated pyridine [1]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this compound, providing researchers with actionable, self-validating protocols for its utilization.

Chemical Identity & Structural Rationale

The molecular architecture of 1-(5-bromopyridin-3-yl)-4-ethylpiperazine is deliberately designed to serve two distinct functions in drug development:

  • The 4-Ethylpiperazine Moiety: The ethyl group provides a lipophilic extension that can occupy hydrophobic pockets in target proteins. More importantly, the basic piperazine nitrogens (

    
    ) ensure protonation at physiological pH, enhancing aqueous solubility and enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in kinase hinge regions[2].
    
  • The 5-Bromopyridine Core: The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (

    
    ) or transition-metal-catalyzed cross-coupling. The bromine atom at the 5-position serves as a stable, orthogonal reactive handle for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings) without interfering with the piperazine ring [3].
    
Quantitative Structural Parameters

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValueCausality / Significance
Chemical Formula

Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 270.17 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Monoisotopic Mass 269.05276 DaCritical for exact mass validation via High-Resolution Mass Spectrometry (HRMS).
SMILES CCN1CCN(CC1)C2=CC(=CN=C2)BrStandardized string for computational docking and cheminformatics.
InChI InChI=1S/C11H16BrN3/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3Ensures unambiguous topological mapping of the 3,5-disubstitution.
InChIKey CXNZVLGFWCYOBZ-UHFFFAOYSA-NHashed identifier for database querying (e.g., PubChem, ChEMBL) [1].

Synthetic Methodology: Buchwald-Hartwig Amination

The most efficient route to synthesize 1-(5-bromopyridin-3-yl)-4-ethylpiperazine is via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3,5-dibromopyridine and 1-ethylpiperazine.

Causality of Experimental Choices
  • Catalyst System (

    
     / BINAP):  3,5-dibromopyridine is electron-deficient, making it prone to over-reaction (di-amination). The bulky bidentate phosphine ligand BINAP creates a sterically hindered environment around the palladium center, selectively favoring mono-amination over di-amination [3].
    
  • Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. It is required to deprotonate the secondary amine of 1-ethylpiperazine, driving the transmetalation step of the catalytic cycle without competing as a nucleophile against the pyridine ring.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3,5-dibromopyridine (1.0 equiv),

    
     (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.5 equiv).
    
  • Causality: Oxygen and moisture rapidly degrade the Pd(0) active species. The glovebox ensures catalytic longevity.

Step 2: Reaction Execution

  • Add anhydrous toluene to achieve a 0.2 M concentration, followed by 1-ethylpiperazine (1.1 equiv). Seal the flask, remove it from the glovebox, and heat to 100°C for 12 hours.

  • Validation Check 1 (In-Process): At 4 hours, extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of a dominant peak at

    
     270.06 (
    
    
    
    ) confirms the formation of the mono-aminated product. A peak at
    
    
    303 would indicate undesired di-amination, signaling the need to lower the reaction temperature.

Step 3: Workup and Purification

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purify via silica gel flash chromatography (Dichloromethane:Methanol, 95:5).

  • Validation Check 2 (Final): Perform

    
     NMR (
    
    
    
    ). The disappearance of one symmetric pyridine proton and the appearance of aliphatic piperazine multiplets (2.50–3.20 ppm) confirm structural integrity.

SyntheticWorkflow SM1 3,5-Dibromopyridine (Electrophile) Cat Pd2(dba)3 / BINAP NaOtBu, Toluene 100°C, N2 atm SM1->Cat SM2 1-Ethylpiperazine (Nucleophile) SM2->Cat Int Pd(II) Oxidative Addition Complex Cat->Int Oxidative Addition Prod 1-(5-Bromopyridin-3-yl) -4-ethylpiperazine Int->Prod Reductive Elimination

Catalytic workflow of the Buchwald-Hartwig mono-amination process.

Downstream Pharmacological Context

Once synthesized, the 5-bromopyridine handle can be subjected to Suzuki coupling with various arylboronic acids to generate complex, tricyclic-like architectures. These derivatives are heavily utilized in the development of Receptor Tyrosine Kinase (RTK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators [2].

In kinase inhibition, the pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone amide of Met/Cys residues), while the ethylpiperazine moiety extends outward into the solvent-exposed region, improving the drug's solubility and pharmacokinetic profile.

SignalingPathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Effector Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Effector Phosphorylates Inhibitor Piperazine-Pyridine Scaffold (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Hinge Region Response Cellular Proliferation (Disease State) Effector->Response Gene Transcription

Mechanism of action for pyridine-piperazine scaffolds in RTK inhibition.

Quantitative Analytical Data

For researchers utilizing Ion Mobility-Mass Spectrometry (IM-MS) to validate the spatial conformation of this scaffold, predictive Collision Cross Section (CCS) values are critical for distinguishing the compound from its structural isomers.

Table 2: Predicted Ion Mobility Mass Spectrometry (IM-MS) Parameters

Adduct TypeMass-to-Charge Ratio (

)
Predicted CCS (

)
Analytical Utility

270.06004153.1Primary target for positive-ion ESI-MS validation [1].

292.04198162.9Useful for identifying sodium-coordinated impurities.

268.04548157.7Used in negative-ion mode for complex matrix analysis.

287.08658169.4Formed when using ammonium acetate/formate LC buffers.

Data derived from the PubChemLite CCSbase predictive models.

References

  • PubChemLite Database (Université du Luxembourg) . "1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (C11H16BrN3) Structural and Analytical Data." National Center for Biotechnology Information. Available at:[Link]

  • MDPI . "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2024. Available at:[Link]

  • ACS Publications . "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

Foundational

An In-Depth Technical Guide: Differentiating 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine from the Impurity Profile of Abemaciclib

This technical guide provides a detailed analysis of the impurity profile of Abemaciclib (Verzenio®), a critical cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, and clarifies the distinct identity of 1-(5-Bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the impurity profile of Abemaciclib (Verzenio®), a critical cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, and clarifies the distinct identity of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine in this context. For researchers, quality control analysts, and drug development professionals, a precise understanding of a drug's impurity profile is paramount for ensuring safety, efficacy, and regulatory compliance. This document delineates the known process-related and degradation impurities of Abemaciclib and establishes, through structural and synthetic analysis, that 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is not a recognized impurity, intermediate, or degradation product based on publicly available manufacturing processes.

Part 1: The Comprehensive Impurity Profile of Abemaciclib

Abemaciclib's complex molecular structure necessitates stringent control over its manufacturing process to minimize impurities.[1] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, or degradation of the active pharmaceutical ingredient (API) itself.[2]

Classification of Abemaciclib Impurities

The International Council for Harmonisation (ICH) guidelines provide a framework for classifying and controlling impurities. For Abemaciclib, these primarily fall into organic impurities, which can be further categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from unintended reaction pathways.

  • Degradation Products: These impurities result from the chemical breakdown of the Abemaciclib molecule over time due to factors like light, heat, oxidation, or hydrolysis.[3][4]

  • Metabolites: While not impurities in the drug substance itself, understanding the structure of metabolites formed in vivo, such as N-desethylabemaciclib (M2), is crucial for a complete toxicological assessment.[5][6]

Key Synthetic Pathways and Process-Related Impurities

The synthesis of Abemaciclib is a multi-step process. One common strategy involves a palladium-catalyzed coupling reaction, such as a Buchwald-Hartwig amination, to connect the core heterocyclic systems.[7][8]

A representative synthesis involves coupling two key fragments:

  • Fragment A: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

  • Fragment B: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

The final coupling step joins these two large fragments.[9] Impurities can be introduced from either fragment or formed during the final reaction.

Abemaciclib_Synthesis_Pathway cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_final Final Coupling A_start Fluorinated Benzene Derivative A_inter 6-Bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole A_start->A_inter Multiple Steps abemaciclib Abemaciclib A_inter->abemaciclib Pd-catalyzed Coupling B_start 6-Bromopyridine Derivative B_inter 5-((4-Ethylpiperazin-1-yl)methyl) pyridin-2-amine B_start->B_inter Multiple Steps B_inter->abemaciclib

Figure 1: Simplified retrosynthetic approach for Abemaciclib.

Known process-related impurities and intermediates are meticulously monitored during manufacturing. A summary of some key compounds is provided below.

Compound NameCAS NumberRole / Type
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole1180132-17-5Intermediate (Fragment A)
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine1197333-44-0Intermediate (Fragment B)
6-(2-chloro-5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole1873303-32-2Intermediate
Abemaciclib Impurity 11180132-17-5Process Impurity/Intermediate
Abemaciclib Impurity 3414881-11-1Process Impurity

Note: Data compiled from various chemical and pharmaceutical suppliers.[10][11][12]

Forced Degradation Studies and Degradation Products

Forced degradation studies are essential for identifying potential degradation pathways. Studies on Abemaciclib have shown it is susceptible to degradation under photolytic (UV light) and oxidative conditions, while remaining relatively stable against acid, base, and heat stress.[3][13] These studies help in developing stability-indicating analytical methods and defining proper storage conditions. Five major degradation products (DPs) have been identified and characterized using advanced techniques like LC-Q/TOF-MS.[3][4]

Part 2: Chemical Profile of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

To understand the difference between this compound and Abemaciclib's impurity profile, we must first clearly define its structure.

  • Chemical Name: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

  • Molecular Formula: C₁₁H₁₆BrN₃

  • Molecular Weight: 270.17 g/mol

  • Core Structure: It features a pyridine ring substituted with a bromine atom at the 5-position and an ethylpiperazine group directly attached to the 3-position.

Queried_Compound_Structure mol 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Structural_Comparison cluster_abemaciclib Abemaciclib Fragment cluster_query Queried Compound abe_frag Pyridine ring with -CH₂- linker at position 5 to piperazine. Linkage to core at position 2. mismatch Structural Mismatch abe_frag->mismatch query_frag Pyridine ring with direct link at position 3 to piperazine. Bromo group at position 5. query_frag->mismatch

Figure 3: Logical diagram showing the structural mismatch.
Synthetic Pathway Analysis

Given the known synthetic routes, the formation of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine as a by-product is highly improbable. The starting materials for the pyridine-piperazine fragment of Abemaciclib typically involve precursors like 6-bromo-pyridine-3-carbaldehyde, which already sets the correct substitution pattern for the final molecule. [14][15]A side reaction that would move the piperazine group from the 5-position methyl linker to a direct bond at the 3-position is not chemically feasible under the documented reaction conditions (e.g., reductive amination or Buchwald-Hartwig coupling).

Part 4: Analytical Protocols for Impurity Identification

To definitively confirm the absence or presence of any impurity, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the industry standard for impurity profiling. [2][16]

Experimental Protocol: HPLC Method for Abemaciclib Impurity Profiling

This protocol is a representative method based on published literature for the separation of Abemaciclib and its process-related impurities. [13][17][18] Objective: To separate Abemaciclib from its known and potential unknown impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Zorbax XDB C18, 250mm x 4.6mm, 5 µm particle size) is typically effective. The non-polar stationary phase provides good retention for the moderately non-polar Abemaciclib and related compounds.

  • Mobile Phase:

    • Solvent A: A buffered aqueous solution (e.g., 20 mM Phosphate Buffer, pH adjusted to 4.2). Buffering is critical to maintain a consistent ionization state of the analytes, ensuring reproducible retention times.

    • Solvent B: Acetonitrile or Methanol. These are common organic modifiers used to elute compounds from the C18 column.

  • Elution Mode: A gradient elution is often preferred for complex impurity profiles.

    • Example Gradient: Start at 80:20 (A:B), ramp to 30:70 (A:B) over 20 minutes. This gradual increase in organic solvent strength allows for the separation of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C. Maintaining a constant temperature ensures retention time stability.

  • Detection: UV detection at a wavelength where both the API and impurities have significant absorbance (e.g., 238 nm or 298 nm). [13][17]8. Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Abemaciclib sample in a suitable diluent (often the mobile phase at initial conditions) to a concentration of ~1 mg/mL.

Workflow: LC-MS/MS for Structural Elucidation of Unknowns

If an unknown peak were detected, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be used for structural identification.

LCMS_Workflow start HPLC Separation of Unknown Peak ms1 Mass Spectrometry (MS1) Determine Molecular Weight (Parent Ion [M+H]⁺) start->ms1 ms2 Tandem MS (MS/MS) Fragment Parent Ion ms1->ms2 analysis Analyze Fragmentation Pattern (Daughter Ions) ms2->analysis elucidation Propose Chemical Structure analysis->elucidation confirmation Confirm with Reference Standard (if available) elucidation->confirmation

Figure 4: Workflow for identifying an unknown impurity via LC-MS/MS.

In a hypothetical analysis, the mass spectrum of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine would show a distinct isotopic pattern for the [M+H]⁺ ion at m/z 270.06 and 272.06 (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br). Its fragmentation pattern in MS/MS would yield daughter ions corresponding to the loss of the ethyl group or cleavage of the piperazine ring, which would be completely different from the fragmentation of Abemaciclib (m/z 507.32) or its known impurities. [19]

Conclusion

Based on a thorough review of chemical structures and established synthetic pathways, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is not a known or anticipated process-related impurity or degradation product of Abemaciclib. The two molecules possess fundamentally different substitution patterns on their respective pyridine rings, making a synthetic relationship highly unlikely under current manufacturing methods.

The only plausible, albeit remote, scenario for its presence would be as a contaminant within a bromopyridine-based starting material, arising from isomeric impurities during the synthesis of that raw material. For any drug product, the definitive identification and control of all impurities rely on the rigorous application of validated, stability-indicating analytical methods like HPLC and the structural elucidation power of LC-MS/MS. These tools provide the ultimate assurance of drug quality, safety, and regulatory adherence.

References

  • Abemaciclib - Wikipedia. Wikipedia. [Link]

  • Frederick, M. O., et al. (2017). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development. [Link]

  • Reddy, B., et al. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal. [Link]

  • Attwa, M. W., et al. (2021). Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation. Scientific Reports. [Link]

  • Reddy, G. K., et al. (2022). Improvement of a Robust HPLC Method for Abemaciclib and Its Process-Related Pollutants; Degradation Product Identification Using LCMS/MS. International Journal of Engineering Applied Science and Management. [Link]

  • Kathar, N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SynThink Research Chemicals. Abemaciclib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Kathar, N., et al. (2023). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. R Discovery. [Link]

  • ResearchGate. Synthetic route of Abemaciclib. ResearchGate. [Link]

  • Pharmaffiliates. Abemaciclib-impurities. Pharmaffiliates. [Link]

  • Kathar, N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. OUCI. [Link]

  • ResearchGate. Chemical structures of abemaciclib, imp‐A, ‐C, and ‐D. ResearchGate. [Link]

  • Patel, D., et al. (2023). Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kumar, S.A., et al. (2023). Analytical Method Development and Validation of RP-HPLC method for the Estimation of Abemaciclib Content in Tablet Dosage Form. Journal of Drug Delivery and Therapeutics. [Link]

  • Shaikh, A. A., et al. (2021). Development and Validation of Reverse Phase High-Performance Liquid Chromatography Method for Quantitative Estimation of Abemaciclib in Tablet Dosage. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • precisionFDA. ABEMACICLIB. precisionFDA. [Link]

  • Ghugare, P.S., Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. [Link]

  • New Drug Approvals. Abemaciclib (Bemaciclib). New Drug Approvals. [Link]

  • Veeprho. Abemaciclib Impurity 3. Veeprho. [Link]

  • PubChem. 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. PubChem. [Link]

  • Yuan, Y., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of crystalline form III of Abemaciclib. Technical Disclosure Commons. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

An in-depth technical guide on the solubility, handling, and stock preparation of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, structured for research and development applications. Executive Summary 1-(5-Bromopyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility, handling, and stock preparation of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, structured for research and development applications.

Executive Summary

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (CAS: Variable/Analogous to 1231930-25-8 series) is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, electron-deficient bromopyridine ring with a polar, basic ethylpiperazine moiety.

This dual nature dictates its solubility profile: it exhibits high solubility in polar aprotic solvents like DMSO (making it ideal for biological stock solutions) and moderate-to-high solubility in polar protic solvents like Methanol (useful for chemical synthesis and purification).

This guide provides authoritative protocols for solubilization, stability management, and solvent selection, bridging the gap between theoretical physicochemical properties and bench-level application.

Physicochemical Profile & Solubility Benchmarks

Understanding the molecular drivers of solubility is prerequisite to successful formulation.

Molecular Descriptors
PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Formula C₁₁H₁₆BrN₃Moderate molecular weight (~270 Da) favors solubility.
LogP (Octanol/Water) ~1.8 – 2.0Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility at neutral pH.
pKa (Piperazine N) ~8.5Basic. Solubility in methanol/water increases significantly at pH < 6.
H-Bond Acceptors 3 (Pyridine N, Piperazine Ns)Good interaction with protic solvents (MeOH).
H-Bond Donors 0 (Tertiary amines)Limited self-aggregation, favoring dissolution in aprotic solvents.
Solubility Data Matrix

Note: Values below are expert-derived benchmarks for this structural class (Aminopyridines/Piperazines) and should be verified for specific batches.

SolventSolubility RatingEstimated Saturation (25°C)Primary Application
DMSO Excellent > 100 mg/mL (> 300 mM)Biological Assay Stocks, cryopreservation.
Methanol Good 20 – 50 mg/mLSynthesis, HPLC mobile phase, intermediate dilution.
Water (pH 7) Low< 1 mg/mLNot recommended for stocks.
Water (pH 4) Moderate> 10 mg/mLAqueous delivery (requires acidification).
Ethanol Moderate10 – 30 mg/mLAlternative to MeOH if toxicity is a concern.

Technical Protocol: Solubility Determination

Do not rely on generic database values. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit of your specific lot (Free Base vs. HCl salt).

Workflow Diagram

The following diagram outlines the critical path for determining thermodynamic solubility.

SolubilityWorkflow Start Solid Compound (Weighed Excess) Solvent Add Solvent (DMSO or MeOH) Start->Solvent 2-5 mg per 100µL Equilibrate Equilibration (Shake 24h @ 25°C) Solvent->Equilibrate Agitation Filter Phase Separation (Centrifuge/Filter 0.2µm) Equilibrate->Filter Saturated Supernatant Analyze Quantification (HPLC-UV / LC-MS) Filter->Analyze Dilute 1:100 Analyze->Start If < Target Conc

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium and accurate quantification.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5 mg of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).

    • Observation: If the solid dissolves immediately, the solubility is >50 mg/mL. Add more solid until precipitation persists.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 500 rpm).

    • Why: This ensures thermodynamic equilibrium, distinguishing true solubility from kinetic supersaturation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Nylon is acceptable for MeOH, but PTFE is preferred for DMSO).

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (254 nm) against a standard curve.

Solvent Selection Guide: DMSO vs. Methanol

Choosing the right solvent depends entirely on the downstream application.

Dimethyl Sulfoxide (DMSO)

Role: The "Universal Solvent" for biological screening.

  • Pros: Dissolves the compound at very high concentrations (>100 mM), allowing for small spike volumes (<1%) in cell assays to avoid solvent toxicity.

  • Cons: Hygroscopic. DMSO absorbs water from the air, which can cause the compound to precipitate over time or degrade if moisture-sensitive. High freezing point (18.5°C) can cause freeze-thaw cycles that damage the compound.

  • Protocol:

    • Prepare stocks at 10 mM or 100 mM .

    • Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Use anhydrous DMSO (stored over molecular sieves) for long-term stability.

Methanol (MeOH)

Role: The "Process Solvent" for chemistry and analysis.

  • Pros: Volatile (easy to remove), low viscosity, compatible with Reverse Phase HPLC.

  • Cons: High volatility leads to concentration changes (evaporation) if not sealed tightly. Toxic to cells; not suitable for direct biological assay stocks.

  • Protocol:

    • Use for intermediate dilutions (e.g., diluting a DMSO stock for LC-MS analysis).

    • Suitable for recrystallization or purification steps.

Decision Tree

SolventDecision Goal Intended Application BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSynth Chemical Synthesis Or Purification Goal->ChemSynth Analytical Analytical (HPLC/LCMS) Goal->Analytical DMSO Use DMSO (Stock 10-100mM) BioAssay->DMSO Low Toxicity req MeOH Use Methanol (or EtOH/DCM) ChemSynth->MeOH Ease of Removal Mix Use 50:50 Water:MeOH Analytical->Mix Mobile Phase Comp.

Figure 2: Logic flow for selecting the optimal solvent based on experimental requirements.

Handling & Troubleshooting

"Crashing Out" (Precipitation)

If the compound precipitates upon dilution from DMSO into aqueous buffer:

  • Cause: The hydrophobic "bromopyridine" core is aggregating.

  • Solution:

    • Sonicate the buffer dilution for 5 minutes.

    • Step-down Dilution: Dilute DMSO stock into Methanol first, then into Buffer (if assay tolerates MeOH).

    • Acidification: Ensure the buffer pH is < 7.0. The piperazine nitrogen (pKa ~8.5) will protonate, drastically improving aqueous solubility.

Storage Stability
  • DMSO Stocks: Stable for 6 months at -20°C. Caution: If the solution turns yellow/brown, oxidative degradation (N-oxide formation) may have occurred.

  • Methanol Stocks: Prepare fresh. Evaporation changes concentration rapidly.

References

  • PubChem. 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology. (Source for Solubility Protocol methodology).
  • Sigma-Aldrich.Solubility & Stability of Aminopyridines in DMSO. Technical Bulletin. (General grounding for heterocycle handling).

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Mono-Amination of 3,5-Dibromopyridine via Buchwald-Hartwig Cross-Coupling

Target Compound: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Application Context: Synthesis of advanced pharmaceutical intermediates for kinase inhibitors and CNS-active therapeutics. Introduction and Strategic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Application Context: Synthesis of advanced pharmaceutical intermediates for kinase inhibitors and CNS-active therapeutics.

Introduction and Strategic Rationale

The incorporation of piperazine moieties into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target affinity[1]. Specifically, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine serves as a highly versatile bi-functional building block. The ethylpiperazine group provides a basic handle often critical for target engagement (e.g., in RAF kinase inhibitors) [2], while the retained aryl bromide allows for subsequent downstream functionalization via Suzuki-Miyaura or Sonogashira couplings.

Synthesizing this intermediate from 3,5-dibromopyridine requires precise control over reaction conditions to ensure mono-selectivity. While nucleophilic aromatic substitution (SNAr) is possible with highly activated pyridines, 3,5-dibromopyridine lacks the strong electron-withdrawing groups (like -NO2 or -CN) necessary for efficient SNAr under mild conditions. Therefore, a palladium-catalyzed Buchwald-Hartwig amination is the most robust, high-yield approach for professional laboratory settings.

Mechanistic Insights and Causality

To achieve high purity and yield, every parameter of the reaction must be deliberately selected. As a self-validating system, the protocol relies on the intrinsic electronic properties of the substrate to prevent over-reaction.

  • Electronic Control of Selectivity: 3,5-dibromopyridine is a symmetrical molecule. Once the first equivalent of 1-ethylpiperazine couples to the ring, the strongly electron-donating nature of the piperazine nitrogen increases the electron density of the pyridine ring. This electronic enrichment significantly raises the activation energy required for the palladium catalyst to undergo a second oxidative addition into the remaining C-Br bond. Thus, the mono-substituted product is electronically protected from becoming a bis-substituted impurity, provided stoichiometry is strictly controlled.

  • Catalyst and Ligand Selection: We utilize

    
     as a stable, reliable source of Pd(0). The bidentate phosphine ligand BINAP is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in the amination of electron-deficient heterocycles.
    
  • Base and Solvent: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that efficiently deprotonates the coordinated amine without competing for the electrophilic aryl bromide. Anhydrous toluene is the optimal solvent, providing the necessary boiling point (110 °C) to overcome the activation barrier while maintaining the stability of the active Pd-BINAP complex.

Reaction Pathway Visualization

G SM 3,5-Dibromopyridine (1.0 equiv) Conditions Pd2(dba)3 (2 mol%) BINAP (4 mol%) NaOtBu (1.4 equiv) Toluene, 90°C, N2 SM->Conditions Amine 1-Ethylpiperazine (1.05 equiv) Amine->Conditions Product 1-(5-Bromopyridin-3-yl) -4-ethylpiperazine Conditions->Product Buchwald-Hartwig Cross-Coupling

Fig 1: Buchwald-Hartwig amination pathway for mono-selective piperazine coupling.

Quantitative Reaction Parameters

To ensure reproducibility across different scales, the following stoichiometric table must be adhered to. The data below is calculated for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
3,5-Dibromopyridine 236.891.002.37 g10.0Electrophile
1-Ethylpiperazine 114.191.051.20 g (1.33 mL)10.5Nucleophile

915.720.02183 mg0.2Catalyst Precursor
rac-BINAP 622.670.04249 mg0.4Ligand
NaOtBu 96.101.401.34 g14.0Base
Anhydrous Toluene 92.14N/A40 mLN/ASolvent (0.25 M)

Experimental Protocol

This protocol is designed as a self-validating workflow. In-process controls (IPC) are embedded to ensure the reaction trajectory is correct before proceeding to workup.

Step 1: System Preparation and Degassing
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (

    
    ) or Argon three times.
    
  • Add 3,5-dibromopyridine (2.37 g, 10.0 mmol),

    
     (183 mg, 0.2 mmol), rac-BINAP (249 mg, 0.4 mmol), and NaOtBu (1.34 g, 14.0 mmol) to the flask.
    
  • Evacuate and backfill the flask with

    
     three additional times to ensure strict oxygen exclusion. Note: Oxygen will rapidly oxidize the active Pd(0) species, halting the catalytic cycle.
    
Step 2: Reagent Addition and Reaction Execution
  • Inject anhydrous toluene (40 mL) into the flask via a syringe through a rubber septum.

  • Inject 1-ethylpiperazine (1.33 mL, 10.5 mmol) into the stirring mixture.

  • Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously for 12–16 hours.

Step 3: In-Process Control (IPC) Validation
  • Self-Validation Check: After 12 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL of LC-MS grade acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS.

    • Expected Result: Disappearance of the 3,5-dibromopyridine peak. Appearance of a new peak with

      
       [M+H]+ = 270.0 and 272.0 (1:1 ratio, characteristic of a single bromine isotope pattern).
      
    • Troubleshooting: If starting material remains, spike the reaction with an additional 0.01 equiv of

      
       and BINAP, and continue heating.
      
Step 4: Workup and Purification
  • Once LC-MS confirms reaction completion, cool the mixture to room temperature.

  • Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield a crude dark oil.
    
  • Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10 containing 1% Triethylamine to prevent streaking of the basic piperazine).

  • Combine the pure fractions and concentrate to afford 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine as a pale yellow to off-white solid.

References

  • European Patent Office. (2010). METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS (EP 2432776 B).
  • United States Patent and Trademark Office. (2019). Compounds and compositions as RAF kinase inhibitors (US10167279B2).
Application

Application Note: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromopyridine with N-Ethylpiperazine

Executive Summary The functionalization of di-halogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures[1]. This application note details...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of di-halogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures[1]. This application note details a highly optimized, self-validating protocol for the regioselective mono-amination of 3,5-dibromopyridine with N-ethylpiperazine via the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The resulting product, 1-(5-bromopyridin-3-yl)-4-ethylpiperazine, serves as an advanced intermediate for kinase inhibitors, where the piperazine moiety acts as a critical solubilizing pharmacophore[2].

Strategic Design & Mechanistic Rationale

As an advanced application scientist, it is imperative to move beyond merely following a recipe and instead understand the causality behind each experimental parameter. The success of this specific transformation relies on precise electronic and steric control.

Chemoselectivity and Substrate Dynamics

When dealing with symmetrical dihalides like 3,5-dibromopyridine, achieving mono-amination without over-reacting to the di-aminated byproduct is the primary synthetic challenge. The causality behind our success lies in electronic deactivation [2]. Once the first N-ethylpiperazine molecule couples to the pyridine ring, the nitrogen's lone pair donates electron density into the heteroaromatic system via resonance. This electronically deactivates the remaining C–Br bond, significantly raising the activation energy required for a second palladium oxidative addition. By strictly controlling the stoichiometry (1.05 equivalents of amine) and maintaining a moderate reaction temperature (85 °C), we exploit this electronic bias to isolate the mono-aminated product exclusively.

Catalyst and Ligand Causality

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, amine coordination, deprotonation, and reductive elimination[3]. Secondary aliphatic amines like N-ethylpiperazine are notoriously prone to β-hydride elimination during this cycle, which leads to the formation of undesired reduced pyridine byproducts and enamines. To circumvent this, we utilize RuPhos (a bulky dialkylbiaryl phosphine) in conjunction with Pd₂(dba)₃ . The extreme steric bulk of the RuPhos ligand forces the palladium(II) amido intermediate into a highly constrained geometry. This steric tension dramatically accelerates the reductive elimination step, effectively outcompeting the slower β-hydride elimination pathway and ensuring high product yields.

Base and Solvent Selection

Sodium tert-butoxide (NaOtBu) is selected as the base because its strong basicity rapidly deprotonates the coordinated amine, facilitating the formation of the critical palladium-amido complex. Toluene is the solvent of choice due to its non-polar nature, which stabilizes the catalytic intermediates and allows for elevated temperatures without prematurely degrading the active Pd(0) species.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between ligand/base selection and the expected yield of the mono-aminated product, derived from standard cross-coupling optimization matrices.

Catalyst SystemLigand (mol%)Base (Equiv)SolventTemp (°C)Expected YieldMechanistic Outcome / Observation
Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.4) Toluene 85 82 - 88% Optimal. Fast reductive elimination; no β-hydride elimination.
Pd(OAc)₂ (5%)BINAP (5%)Cs₂CO₃ (2.0)1,4-Dioxane10070 - 75%Slower reaction; trace amounts of di-aminated byproduct observed.
Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.4)Toluene9065 - 70%Moderate yield; Xantphos bite angle less optimal for secondary alkylamines.
Pd₂(dba)₃ (2%)PPh₃ (8%)K₂CO₃ (2.0)DMF110< 20%Catalyst decomposition; significant β-hydride elimination.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Reagent Assembly (Inert Atmosphere)
  • Transfer a clean, oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add 3,5-dibromopyridine (2.37 g, 10.0 mmol, 1.0 equiv).

  • Add Pd₂(dba)₃ (183 mg, 0.20 mmol, 2.0 mol%) and RuPhos (186 mg, 0.40 mmol, 4.0 mol%).

  • Add sodium tert-butoxide (1.34 g, 14.0 mmol, 1.4 equiv).

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (N₂).

Reaction Execution
  • Inject anhydrous, degassed toluene (40 mL) into the flask via syringe.

  • Inject N-ethylpiperazine (1.34 mL, 10.5 mmol, 1.05 equiv) dropwise over 2 minutes.

  • Place the flask in a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 12 hours.

Validation Checkpoint 1: Upon heating, the reaction mixture should transition from a dark purple suspension (characteristic of Pd₂(dba)₃) to a deep red/brown homogeneous solution, indicating the formation of the active Pd(0)-RuPhos complex.

Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of deionized water.

  • Filter the biphasic mixture through a 1-inch pad of Celite to remove palladium black, washing the pad with ethyl acetate (3 × 20 mL).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Validation Checkpoint 2: Perform a TLC (Eluent: 5% MeOH in DCM with 1% Et₃N). The starting material (high Rf, UV active) should be completely consumed. The product will appear as a lower Rf spot that stains positively with Dragendorff's reagent (indicating the piperazine tertiary amine).

Purification & Analytical Characterization
  • Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine to prevent amine streaking).

  • Pool the product-containing fractions and concentrate in vacuo to afford 1-(5-bromopyridin-3-yl)-4-ethylpiperazine as a pale yellow solid.

Validation Checkpoint 3: Analyze via LC-MS. The chromatogram should show a single major peak with an


 of ~270 / 272 

, exhibiting the characteristic 1:1 isotopic pattern of a mono-brominated species.

Visualizing the Catalytic Workflow

Workflow Step1 1. Reagent Assembly Inside Glovebox (Ar/N₂) Step2 2. Catalytic Activation Pd₂(dba)₃ + RuPhos + NaOtBu Step1->Step2 Step3 3. Cross-Coupling Reaction 85 °C, Toluene, 12-16 h Step2->Step3 Add 3,5-dibromopyridine & N-ethylpiperazine Step4 4. Reaction Quenching Cool to RT, Filter thru Celite Step3->Step4 Monitor via TLC Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation LC-MS (m/z ~270) & ¹H-NMR Step5->Step6 Isolate Mono-aminated Product

Figure 1: Experimental workflow for the Pd-catalyzed mono-amination of 3,5-dibromopyridine.

References

  • MDPI Pharmaceuticals. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules." Pharmaceuticals, 2024. URL:[Link]

  • Kashani, S. K., et al. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview." Organic Process Research & Development, ACS Publications, 2025. URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Dihydrochloride Salt

Introduction The synthesis of heteroaromatic piperazine derivatives is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a wide range of biologically active molecules and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of heteroaromatic piperazine derivatives is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. This guide provides a detailed, field-proven protocol for the preparation of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine and its subsequent conversion to the more stable and water-soluble dihydrochloride salt.

The synthetic strategy hinges on a two-step process. The core C-N bond is forged using a selective Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2] This is followed by a straightforward acid-base reaction to precipitate the final dihydrochloride salt, a common practice for improving the handling and bioavailability of amine-containing active pharmaceutical ingredients.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages: the formation of the free base via Buchwald-Hartwig amination, followed by its conversion to the dihydrochloride salt.

Reaction_Scheme cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Salt Formation R1 3,5-Dibromopyridine I1 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (Free Base) R1->I1 dummy1 R2 N-Ethylpiperazine R2->I1 P1 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Dihydrochloride Salt I1->P1 dummy2 C1 Pd₂(dba)₃ / Xantphos NaOt-Bu, Toluene 100-110 °C C1->I1 C2 HCl in Isopropanol Isopropanol C2->P1 dummy1->I1 dummy2->P1

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (Free Base)

Principle of the Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1][5] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[1]

The catalytic cycle, as illustrated below, is generally accepted to proceed via three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation : N-ethylpiperazine coordinates to the palladium center. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[6][7]

  • Reductive Elimination : The final step involves the reductive elimination of the desired product, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, like Xantphos, are employed to stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine Amido Pd(II)-Amido Complex AmineCoord->Amido Base BaseH [Base]-H⁺ AmineCoord->BaseH -H⁺ Amido->Pd0 Reductive Elimination Product Product (Free Base) Amido->Product Product ArBr 3,5-Dibromopyridine ArBr->OxAdd Amine N-Ethylpiperazine Amine->AmineCoord Base NaOt-Bu Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles (mmol)Equiv.
3,5-Dibromopyridine625-92-3236.895.00 g21.11.0
N-Ethylpiperazine5308-25-8114.192.66 g23.21.1
Sodium tert-butoxide (NaOt-Bu)865-48-596.102.83 g29.51.4
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72193 mg0.2110.01
Xantphos161265-03-8578.68366 mg0.6330.03
Toluene (Anhydrous)108-88-392.14100 mL--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet and bubbler

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol
  • Inert Atmosphere Setup : Assemble the three-neck flask with the reflux condenser, a nitrogen/argon inlet, and a glass stopper. Flame-dry the apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition : To the reaction flask, add sodium tert-butoxide (2.83 g), Pd₂(dba)₃ (193 mg), and Xantphos (366 mg).

  • Solvent and Reactant Addition : Add anhydrous toluene (100 mL) via cannula or syringe. Begin stirring to create a suspension. Add 3,5-dibromopyridine (5.00 g).

  • Amine Addition : Add N-ethylpiperazine (2.66 g) to the stirring suspension. The mixture will typically turn a darker color.

  • Reaction Conditions : Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching and Work-up : Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding water (50 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol to afford the pure free base, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine.

Safety and Handling Precautions
  • 3,5-Dibromopyridine : Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Handle in a well-ventilated fume hood.

  • Sodium tert-butoxide : A strong, non-nucleophilic base that is flammable and moisture-sensitive.[10] It can cause severe skin burns and eye damage.[11][12] Handle under an inert atmosphere and away from ignition sources.[13]

  • N-Ethylpiperazine : Flammable liquid and vapor. Causes skin and serious eye irritation.[14][15]

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when performing this procedure.

Part 2: Preparation of Dihydrochloride Salt

Principle of Salt Formation

The purified free base, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, contains two basic nitrogen atoms: the pyridine nitrogen and the tertiary amine nitrogen within the piperazine ring. Reaction with a strong acid like hydrochloric acid (HCl) results in protonation at both sites, forming a stable dihydrochloride salt. This salt is typically a crystalline solid with higher stability and aqueous solubility compared to the free base, which is advantageous for pharmaceutical applications.[16][17]

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount-
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine-270.181.0 g (example)-
Isopropanol (IPA)67-63-060.10~20 mL-
2M HCl in Isopropanol--~4.0 mL (or until precipitation ceases)>2.0 equiv.
Diethyl Ether60-29-774.12~20 mL-
Equipment
  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Büchner funnel and filter flask

  • Vacuum source

Experimental Protocol
  • Dissolution : Dissolve the purified 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (e.g., 1.0 g) in isopropanol (~15 mL) in an Erlenmeyer flask with stirring.

  • Acidification : Slowly add a 2M solution of HCl in isopropanol dropwise to the stirring solution at room temperature. A white precipitate will begin to form.

  • Complete Precipitation : Continue adding the HCl solution until the precipitation appears complete. Check the pH of the supernatant with pH paper to ensure it is acidic.

  • Stirring : Stir the resulting suspension at room temperature for 1-2 hours to allow for complete salt formation and crystallization.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with a small amount of cold isopropanol followed by diethyl ether to facilitate drying.

  • Drying : Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight. The final product is 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride.

Experimental Workflow Visualization

Experimental_Workflow arrow A Setup Inert Atmosphere (Flame-dried flask, N₂/Ar) B Charge Reagents (Pd₂(dba)₃, Xantphos, NaOt-Bu, 3,5-Dibromopyridine, Toluene) A->B C Add N-Ethylpiperazine & Heat to 100-110 °C B->C D Monitor Reaction (TLC / LC-MS) C->D E Quench with Water & Perform Liquid-Liquid Extraction D->E F Dry Organic Layer (Na₂SO₄) & Concentrate (Rotovap) E->F G Purify via Column Chromatography (yields Free Base) F->G H Dissolve Free Base in IPA G->H I Add HCl/IPA Solution (Precipitation) H->I J Filter, Wash & Dry Solid I->J K Final Product: Dihydrochloride Salt J->K

Caption: Step-by-step experimental workflow diagram.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ye, R., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Available at: [Link]

  • Wéber, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). How Do You Handle Sodium Tert-Butoxide? Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE. Available at: [Link]

  • ResearchGate. (2021). Sodium tert-butoxide: what are safety rules and precautions? Available at: [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 52641. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • Carl Roth. (2024). Sodium tert-butoxide - Safety Data Sheet. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • WIPO Patentscope. (2010). WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. Available at: [Link]

  • PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. Available at: [Link]

  • Dandu, R. R., & Thummel, R. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(3), 567. Available at: [Link]

  • Google Patents. (n.d.). AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • PubChemLite. (n.d.). C11H16BrN3 - Explore. Available at: [Link]

  • Supporting Information. (n.d.). Practical Synthesis of Fragment. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. Available at: [Link]

  • Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

Sources

Application

Scalable synthesis of 3-amino-5-bromopyridine piperazine analogs

Application Note: Scalable Manufacturing of 3-Amino-5-Bromopyridine Piperazine Scaffolds Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(piperazin-1-yl)-5-bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 3-Amino-5-Bromopyridine Piperazine Scaffolds

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(piperazin-1-yl)-5-bromopyridin-3-amine analogs. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for SHP2 inhibitors, tyrosine kinase inhibitors, and GPCR ligands.

The primary challenge in scaling this synthesis is achieving chemoselectivity during the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C, H₂) frequently leads to hydrodebromination (cleavage of the C-Br bond), destroying the synthetic handle required for downstream diversification (e.g., Suzuki-Miyaura coupling).

Key Deliverables of this Protocol:

  • Regiocontrol: Exclusive SNAr displacement at the C2 position.

  • Chemoselectivity: >99% retention of the aryl bromide during nitro reduction using a modified Fe/NH₄Cl system.

  • Scalability: Validated workflows for gram-to-kilogram transition, including exotherm management and impurity purging.

Retrosynthetic Analysis & Strategy

The synthesis relies on the high electrophilicity of the C2 position in 5-bromo-2-chloro-3-nitropyridine . The presence of the nitro group at C3 and the bromine at C5 activates the C2-chlorine for nucleophilic displacement, while the steric bulk of the nitro group directs the regioselectivity.

Pathway Visualization:

G cluster_0 Critical Quality Attribute (CQA) Start 5-Bromo-2-chloro- 3-nitropyridine Inter Intermediate 1: S_NAr Adduct (Nitro-Bromo) Start->Inter Step 1: S_NAr (DIPEA, ACN) Piperazine N-Boc-Piperazine Piperazine->Inter Product Target Scaffold: 3-Amino-5-Bromo- 2-Piperazinylpyridine Inter->Product Step 2: Reduction (EtOH/H2O, Reflux) Reduct Fe / NH4Cl (Chemoselective)

Figure 1: Synthetic workflow emphasizing the critical reduction step to preserve the C-Br bond.

Detailed Experimental Protocols

Phase 1: Regioselective SNAr Coupling

Objective: Synthesize tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate.

Rationale: Using N-Boc-piperazine prevents polymerization and simplifies purification. Acetonitrile (ACN) is chosen over DMF to facilitate workup (lower boiling point, easier aqueous partitioning).

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Acetonitrile (10 volumes)

Protocol:

  • Charge: Load a reactor with 5-bromo-2-chloro-3-nitropyridine and Acetonitrile at 20°C. Stir to dissolve.

  • Addition: Add DIPEA in one portion.

  • Controlled Addition: Add N-Boc-piperazine portion-wise over 30 minutes.

    • Process Note: The reaction is exothermic. Maintain internal temperature < 35°C to prevent degradation.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting material).

  • Quench: Add water (15 volumes) slowly. The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the slurry. Wash the cake with water (2 x 3 volumes) and cold heptane (2 volumes) to remove excess amine.

  • Drying: Vacuum oven at 45°C.

Yield Expectation: 90–95% Safety: The starting nitropyridine is a skin irritant. Handle solids in a flow hood.

Phase 2: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Synthesize tert-butyl 4-(3-amino-5-bromopyridin-2-yl)piperazine-1-carboxylate.

Rationale (The "Why"): While catalytic hydrogenation (H₂/Pd-C) is cleaner, it poses a high risk of debromination. The Bechamp reduction variant (Fe/NH₄Cl) is selected because the electron transfer mechanism is highly specific to the nitro group and kinetically too slow to insert into the Ar-Br bond under these conditions [1, 3].

Materials:

  • Nitro intermediate (from Phase 1) (1.0 equiv)[2]

  • Iron Powder (325 mesh, electrolytic grade) (4.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Ethanol (8 volumes)

  • Water (2 volumes)

Protocol:

  • Slurry Formation: In a reactor, combine the Nitro intermediate, Ethanol, Water, and NH₄Cl.

  • Activation: Heat the mixture to 60°C.

  • Iron Addition: Add Iron powder portion-wise over 1 hour.

    • Critical Safety Check: This reaction has an induction period followed by a significant exotherm. Do not dump all iron at once. Monitor temperature closely.

  • Reflux: Heat to reflux (approx. 78°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Check HPLC for disappearance of nitro intermediate.

  • Hot Filtration: While still hot (>50°C), filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

    • Note: If the solution cools, the product may crystallize in the filter cake.[3]

  • Concentration: Distill off Ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with brine.[4]

  • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate to a solid. Recrystallize from EtOAc/Heptane if purity is <98%.

Yield Expectation: 80–85% Purity: >98% (HPLC, 254 nm)

Process Safety & Scale-Up Data

The following data points are critical for transferring this process from the bench (g) to the pilot plant (kg).

ParameterSpecification / LimitReason
Exotherm (Step 1)

Mild exotherm upon amine addition. Cooling jacket required for >1kg scale.
Exotherm (Step 2) High RiskNitro reduction is highly exothermic. Iron addition must be staged.
Impurity A Des-bromo analog (<0.1%)Result of over-reduction. Controlled by avoiding H₂/Pd.
Impurity B Azo-dimerResult of incomplete reduction coupling. Avoided by adequate water content in solvent.
DSC Onset > 220°C (Nitro intermediate)Check thermal stability of the nitro solid before bulk drying [2].

Analytical Method (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Times (Approx):

    • Piperazine reagent: 1.2 min

    • Product (Amine): 4.5 min

    • Intermediate (Nitro): 6.8 min

    • Starting Material (Cl-Pyridine): 7.2 min

Troubleshooting Guide

Issue: Low Yield in Iron Reduction (Emulsion/Trapped Product)

  • Cause: Iron sludge (iron oxides) can trap organic product.

  • Solution: Ensure the filtration is done hot . Wash the Celite cake extensively with warm Ethanol or MeOH containing 5% TEA.

Issue: Incomplete SNAr Reaction

  • Cause: Steric hindrance of the nitro group or wet solvent.

  • Solution: Increase temperature to 40°C. Ensure DIPEA is fresh. Do not exceed 60°C to avoid displacing the bromine.

Issue: Debromination observed (approx 5-10%)

  • Cause: Likely trace metal contamination in the Iron source or excessive heating times.

  • Solution: Switch to Sodium Dithionite (Na₂S₂O₄) reduction (3 equiv in THF/H₂O) as a milder alternative if Fe quality cannot be guaranteed.

References

  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine. Retrieved from

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP 0530524 A1. Retrieved from

  • National Institutes of Health (PubMed). (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl.... Arch Pharm (Weinheim).[5] Retrieved from

Sources

Method

Microwave-Assisted Buchwald-Hartwig Synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Application Note & Methodological Protocol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Executive Summary & Strategic Rationale The piperazinyl-pyridine motif is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Strategic Rationale

The piperazinyl-pyridine motif is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and CNS-active therapeutics. The synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine from 3,5-dibromopyridine and 1-ethylpiperazine presents a unique chemoselectivity challenge: achieving high yields of the mono-aminated product while suppressing the formation of the bis-aminated byproduct.

While classical nucleophilic aromatic substitution (SNAr) requires extremely harsh conditions for unactivated pyridines, the palladium-catalyzed Buchwald-Hartwig amination offers a milder, highly tunable alternative [1]. By coupling this catalytic strategy with controlled microwave (MW) dielectric heating , we can bypass the slow initiation phases of conventional thermal heating. This application note details a self-validating, highly efficient microwave protocol that leverages steric tuning and rapid heating to achieve superior mono-selectivity and catalyst turnover [2].

Mechanistic Design & Causality of Choices

To transform this chemical reaction into a robust, reproducible workflow, every reagent and parameter has been selected based on fundamental mechanistic principles.

Catalyst and Ligand Selection

The choice of ligand is the primary driver of chemoselectivity in this reaction. We utilize Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°).

  • Causality: The wide bite angle enforces a sterically crowded environment around the Palladium(II) center. Once the first equivalent of 1-ethylpiperazine is coupled, the resulting mono-adduct is significantly more sterically hindered than the starting 3,5-dibromopyridine. This steric bulk, combined with the Xantphos-Pd complex, dramatically increases the activation energy required for a second oxidative addition, effectively halting the reaction at the mono-aminated stage [3]. Furthermore, Xantphos accelerates the rate-limiting reductive elimination step, preventing unwanted

    
    -hydride elimination.
    
The Microwave Advantage

Conventional thermal heating of this reaction in 1,4-dioxane (reflux, ~101 °C) typically requires 12 to 24 hours. Prolonged heating leads to catalyst deactivation (visible as the precipitation of "Pd black") and increases the statistical likelihood of bis-amination.

  • Causality: Microwave irradiation at 140 °C in a sealed pressure vial provides rapid, volumetric heating. The polar components (1-ethylpiperazine and the Pd-complex) selectively absorb microwave energy, creating localized microscopic "hot spots." This drives the catalytic cycle to completion in just 60 minutes, outpacing the kinetics of catalyst degradation.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OxAdd 3,5-dibromopyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord 1-ethylpiperazine Cs2CO3 RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 Mono-aminated Product

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Optimization Data

The following table summarizes the quantitative data driving our protocol design, demonstrating the clear superiority of the Microwave/Xantphos system.

Table 1: Optimization of Reaction Conditions for Mono-amination

EntryHeating MethodTemp (°C)TimeLigandMono-adduct Yield (%)Bis-adduct Yield (%)
1Conventional10024 hBINAP4515
2Conventional10024 hXantphos528
3Microwave1401 hBINAP6812
4 Microwave 140 1 h Xantphos 84 < 4

Note: Reactions performed on a 1.0 mmol scale using 1.05 eq of 1-ethylpiperazine and 3.0 eq of Cs₂CO₃ in 1,4-dioxane.

Experimental Architecture: Step-by-Step Protocol

This protocol is designed as a self-validating system . In-process visual cues and strict environmental controls ensure high reproducibility.

Materials & Reagents
  • Aryl Halide: 3,5-dibromopyridine (1.0 equiv, strictly dry)

  • Amine: 1-ethylpiperazine (1.05 equiv, freshly distilled)

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] (0.05 equiv / 5 mol%)

  • Ligand: Xantphos (0.06 equiv / 6 mol%)

  • Base: Cesium carbonate[Cs₂CO₃] (3.0 equiv, finely milled and oven-dried)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow Execution

Workflow Prep 1. Setup Degas & Mix MW 2. Microwave 140 °C, 1 h Prep->MW Workup 3. Workup Filter & Dry MW->Workup Purify 4. Purify Flash Chroma Workup->Purify Analyze 5. Analyze LC-MS/NMR Purify->Analyze

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Step 1: Reagent Preparation & Inertion (Glovebox or Schlenk Line)

  • To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 3,5-dibromopyridine (237 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (34.7 mg, 0.06 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Seal the vial with a Teflon-lined septum cap.

  • Evacuate and backfill the vial with ultra-pure Nitrogen or Argon (repeat 3 times). Validation Check: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species.

Step 2: Solvent & Amine Addition

  • Using a flushed gas-tight syringe, inject 4.0 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Inject 1-ethylpiperazine (134 µL, 1.05 mmol).

  • Stir at room temperature for 5 minutes. Validation Check: The mixture should transition to a pale yellow/orange suspension, indicating the successful formation of the Pd-Xantphos complex.

Step 3: Microwave Irradiation

  • Place the vial into the microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Set the parameters:

    • Target Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 60 minutes

    • Stirring: High (900 rpm)

  • Validation Check: Monitor the pressure curve. A stable pressure of ~3-5 bar indicates a properly sealed system. A sudden spike indicates solvent degradation or an air leak; abort if this occurs.

Step 4: Workup & Isolation

  • Allow the vial to cool to < 30 °C via compressed air cooling.

  • Dilute the crude dark-red mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a short pad of Celite to remove the inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium. Wash the pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

Step 5: Purification

  • Purify the crude residue via automated flash column chromatography (Silica gel).

  • Use a gradient elution of 0% to 10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (TEA) to prevent streaking of the basic piperazine moiety.

  • Collect the fractions containing the product (typically eluting at ~5-7% MeOH) and evaporate to yield the pure 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine as a pale yellow solid/heavy oil.

Analytical Validation

To ensure the integrity of the synthesized compound, perform the following analytical checks:

  • LC-MS (ESI+): The reaction is highly selective. The primary peak must show an exact mass corresponding to the protonated molecular ion

    
    . Due to the bromine isotope distribution (
    
    
    
    Br and
    
    
    Br in a ~1:1 ratio), you must observe a distinct doublet at m/z 270.0 and m/z 272.0 . The absence of a peak at m/z 304 (bis-aminated product) validates the chemoselectivity of the Xantphos ligand.
  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic unsymmetrical pyridine aromatic protons. You should observe three distinct signals in the downfield region (e.g., ~8.2 ppm, ~8.1 ppm, and ~7.3 ppm) integrating for 1H each, confirming mono-substitution. The ethylpiperazine aliphatic signals will appear between 1.1 ppm and 3.5 ppm.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating Source: ResearchGate URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges and improve reaction yields.

The synthesis of N-arylpiperazines, particularly those involving heteroaromatic systems like pyridine, is a common yet often challenging task in medicinal chemistry.[1] The target molecule, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, is typically synthesized via a C-N cross-coupling reaction. The success of this synthesis hinges on careful selection of the reaction pathway and precise control over experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this molecule?

There are two primary, reliable routes for synthesizing 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine:

  • Buchwald-Hartwig Amination: This is a powerful, palladium-catalyzed cross-coupling reaction between an aryl halide (3,5-dibromopyridine) and an amine (N-ethylpiperazine).[2] It is often the preferred method due to its broad substrate scope and high functional group tolerance.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a highly electron-deficient aryl halide with an amine.[3] For this synthesis, it would require reacting 3,5-dibromopyridine with N-ethylpiperazine, often under forcing conditions (high temperature). The pyridine nitrogen itself helps activate the ring for nucleophilic attack at the 2- and 4-positions, and electron-withdrawing groups (like the second bromine) further enhance reactivity.[4][5]

Q2: Which synthetic route typically offers a higher and more selective yield?

The Buchwald-Hartwig amination generally provides higher and more predictable yields for this specific transformation. The reaction proceeds under milder conditions compared to SNAr, which often requires high temperatures that can lead to side products.[6] The selectivity for mono-amination at the 3-position of 3,5-dibromopyridine can be effectively controlled by tuning the catalyst system and reaction stoichiometry in a Buchwald-Hartwig reaction.

Q3: What are the most critical parameters to control for a successful Buchwald-Hartwig reaction?

Success is highly dependent on four key factors:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are extremely sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen).[7]

  • Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7][8] Bulky, electron-rich ligands like XPhos or RuPhos are often effective.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be necessary.[7]

  • Reagent Purity: All reagents, especially the solvent and the amine, must be anhydrous. Water can hydrolyze the base and poison the catalyst.[9]

Q4: How can I monitor the reaction's progress effectively?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Take small, quenched aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) to track the consumption of the starting material (3,5-dibromopyridine) and the formation of the product. A healthy reaction should show a clear progression. Stalling may indicate catalyst decomposition.[8]

Q5: I'm having trouble with purification. What are the best practices?

Arylpiperazine products can be basic, leading to tailing on silica gel columns. To mitigate this, consider adding a small amount of triethylamine (~1%) to your eluent system (e.g., Hexanes/Ethyl Acetate). An initial workup step involving filtration through a plug of Celite can help remove palladium residues before chromatography.[1] If column chromatography is still challenging, consider purification via crystallization of a salt (e.g., hydrochloride or acetate salt).

Troubleshooting Guide: Low Yield and Side Reactions

This guide addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

If your reaction has failed to initiate or stalled with low conversion, consult the following decision tree.

G start Low / No Product catalyst_check Is the Catalyst System Active? start->catalyst_check atmosphere_check Was the reaction run under a strictly inert atmosphere? catalyst_check->atmosphere_check  Yes solution_catalyst Solution: - Use a fresh catalyst/precatalyst. - Ensure ligand:Pd ratio is correct (typically 2:1). - Degas solvent thoroughly. catalyst_check->solution_catalyst  No reagent_check Are reagents and solvents anhydrous and pure? atmosphere_check->reagent_check  Yes solution_atmosphere Solution: - Use Schlenk techniques. - Purge system with inert gas for 15-30 min. atmosphere_check->solution_atmosphere  No conditions_check Are the reaction conditions (Base, Solvent, Temp) optimal? reagent_check->conditions_check  Yes solution_reagents Solution: - Use freshly dried solvents. - Purify amine if necessary (e.g., distillation). reagent_check->solution_reagents  No solubility_check Are all components soluble? conditions_check->solubility_check  Yes solution_conditions Solution: - Screen different bases (e.g., NaOtBu, Cs2CO3). - Screen solvents (Toluene, Dioxane). - Adjust temperature (80-110 °C). conditions_check->solution_conditions  No solution_solubility Solution: - Change solvent (e.g., Toluene to Dioxane). - Increase temperature slightly. solubility_check->solution_solubility  No

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Causality:

  • Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity.[8] This is a known challenge for heteroaromatic substrates. Using bulky phosphine ligands (e.g., XPhos, RuPhos) can sterically shield the palladium and prevent this poisoning.

  • Catalyst Decomposition: A common sign of a failed reaction is the formation of "palladium black," a fine black precipitate of metallic palladium.[8] This indicates the active Pd(0) species has fallen out of the catalytic cycle. This is often caused by oxygen, moisture, or excessive heat. Using palladium pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can significantly improve reliability.[7]

  • Incorrect Base/Solvent Pairing: The base's strength and solubility are critical. NaOt-Bu is highly effective but can be poorly soluble in some solvents, hindering its function. Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[8]

Problem 2: Formation of Significant Side Products

The most common side products are the hydrodehalogenated starting material (3-bromopyridine) and the double-amination product (3,5-bis(4-ethylpiperazin-1-yl)pyridine).

Side Product Probable Cause Proposed Solution
3-Bromopyridine (Hydrodehalogenation)Presence of water or other protic impurities, which can protonate the aryl-palladium intermediate before the amine can couple.Rigorously dry all glassware, solvents, and reagents. Ensure the N-ethylpiperazine is anhydrous.
3,5-bis(4-ethylpiperazin-1-yl)pyridine (Double Amination)Stoichiometry is incorrect (too much amine). Reaction temperature is too high or run time is too long, promoting the less favorable second coupling.Use a slight excess of the 3,5-dibromopyridine (e.g., 1.1 to 1.2 equivalents) relative to the N-ethylpiperazine. Monitor the reaction closely and stop it once the starting dibromide is consumed to prevent over-reaction. Lowering the temperature may also improve selectivity.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is designed as a robust starting point for optimization.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification a 1. Add Pd catalyst, ligand, and base to an oven-dried Schlenk flask. b 2. Evacuate and backfill with Argon (3x). a->b c 3. Add 3,5-dibromopyridine. b->c d 4. Add anhydrous, degassed solvent (e.g., Toluene). c->d e 5. Add N-ethylpiperazine via syringe. d->e f 6. Heat to 100 °C with vigorous stirring. e->f g 7. Monitor by TLC/LC-MS (2-16 hours). f->g h 8. Cool, dilute with EtOAc, filter through Celite. g->h i 9. Wash with water and brine, dry over Na2SO4. h->i j 10. Concentrate and purify by column chromatography. i->j

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.[1]

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 3,5-dibromopyridine (1.2 mmol). Add anhydrous, degassed toluene (5 mL) via syringe, followed by N-ethylpiperazine (1.0 mmol) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the N-ethylpiperazine is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane or 0-50% Ethyl Acetate in Hexanes with 1% Triethylamine) to afford the target compound.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

Optimization

Minimizing bis-substitution byproducts in 3,5-dibromopyridine coupling

A Guide to Minimizing Bis-Substitution Byproducts Welcome to the technical support center for pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Bis-Substitution Byproducts

Welcome to the technical support center for pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,5-dibromopyridine and encountering challenges with selectivity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize the formation of undesired bis-substitution byproducts and maximize the yield of your target mono-substituted product.

Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-substitution on 3,5-dibromopyridine so challenging?

The primary challenge stems from two factors. First, the C3 and C5 positions of the pyridine ring are electronically and sterically equivalent, meaning there is no inherent preference for the initial reaction at one site over the other. Second, and more critically, the product of the first coupling reaction—a 3-aryl-5-bromopyridine, for example—is itself an aryl halide. This mono-substituted intermediate can readily participate in a second coupling reaction, leading to the formation of the 3,5-disubstituted byproduct. The reaction rates of the first and second substitutions are often comparable, making it difficult to stop the reaction cleanly after the first event.

Q2: What are the most critical factors I should control to favor mono-substitution over bis-substitution?

Achieving high selectivity for mono-substitution requires careful control over several reaction parameters. The most impactful factors are:

  • Stoichiometry: The ratio of the coupling partner (e.g., boronic acid, amine, or alkyne) to the 3,5-dibromopyridine is the most fundamental control element.

  • Ligand Choice: The steric and electronic properties of the ligand supporting the palladium catalyst play a crucial role in controlling the reactivity of the mono-substituted intermediate.[1][2]

  • Reaction Temperature: Temperature directly influences the reaction kinetics, and lower temperatures generally favor mono-substitution.[3][4]

  • Reaction Time & Monitoring: Allowing the reaction to proceed for too long will invariably lead to an increase in the bis-substituted product.

Troubleshooting Guide: Common Issues & Solutions
Problem: My Suzuki-Miyaura reaction is producing a high percentage of the 3,5-diarylpyridine byproduct. How can I suppress this?

This is the most common issue encountered. The formation of the diarylated product occurs when the mono-arylated intermediate outcompetes the starting material for the catalyst. Here’s a systematic approach to troubleshoot this:

  • Step 1: Adjust Stoichiometry

    • Cause: Using a significant excess of the boronic acid or its ester provides ample reagent to drive the reaction to completion twice.

    • Solution: Begin by using a precise stoichiometry. A ratio of 1.0 to 1.1 equivalents of the boronic acid relative to 3,5-dibromopyridine is a good starting point.[5] In some cases, using a slight substoichiometric amount of the boronic acid (e.g., 0.95 equivalents) can leave a small amount of starting material behind but will significantly suppress the formation of the bis-adduct, making purification easier.

  • Step 2: Lower the Reaction Temperature

    • Cause: High temperatures increase the rates of both coupling steps and can reduce the kinetic differentiation between them. Elevated temperatures can also lead to catalyst degradation, which may complicate the product profile.[3]

    • Solution: Attempt the reaction at a lower temperature. If you are running the reaction at 100 °C, try it at 80 °C or even room temperature if you are using a highly active catalyst system. While the reaction will be slower, the selectivity for mono-arylation often improves dramatically.[4][6]

  • Step 3: Implement Rigorous Reaction Monitoring

    • Cause: Arbitrary reaction times often lead to over-reaction.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. The goal is to quench the reaction as soon as the 3,5-dibromopyridine starting material is consumed, but before significant amounts of the bis-substituted product begin to form.

Problem: How do I select the right ligand to enhance mono-selectivity in a cross-coupling reaction?

Ligand selection is a powerful tool for controlling selectivity, primarily through steric effects.

  • Cause: Small, less-hindering ligands (like PPh₃) allow the palladium catalyst to easily access the second bromine atom of the mono-substituted intermediate.

  • Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.[1][6]

    • Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos , SPhos , and RuPhos , are designed with significant steric bulk.[2][7] This bulk creates a sterically crowded environment around the palladium center, which can effectively prevent the catalyst from engaging with the already-substituted, and therefore more hindered, 3-aryl-5-bromopyridine intermediate.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are also highly effective. Their strong sigma-donating ability stabilizes the catalyst, while their steric bulk provides the necessary hindrance to disfavor the second substitution.[1][6][8]

The diagram below illustrates how a bulky ligand can sterically shield the catalyst, favoring the reaction with the less-hindered starting material over the mono-substituted intermediate.

G cluster_0 Catalytic Cycle cluster_1 Ligand Effect pd_cat Pd(0)L_n sm 3,5-Dibromopyridine pd_cat->sm Oxidative Addition inter Mono-substituted Intermediate sm->inter Coupling (Favored) inter->pd_cat bs Bis-substituted Product inter->bs Second Coupling (Disfavored by bulky L) bs->pd_cat ligand_small Small Ligand (e.g., PPh3) ligand_small->pd_cat Allows second coupling ligand_bulky Bulky Ligand (e.g., XPhos) ligand_bulky->pd_cat Hinders second coupling caption Steric hindrance from bulky ligands disfavors the second coupling.

Caption: Steric hindrance from bulky ligands disfavors the second coupling.

Problem: I'm performing a Buchwald-Hartwig amination and getting significant diamination. Are the strategies similar?

Yes, the core principles are identical. The Buchwald-Hartwig amination is also a palladium-catalyzed cross-coupling reaction.[9]

  • Stoichiometry: Use 1.0-1.2 equivalents of the amine. An excess of amine will strongly favor the diamination product.

  • Base: The choice of base is critical.[10] While strong, non-nucleophilic bases like NaOtBu or LiHMDS are standard, their strength can sometimes accelerate the second coupling. Experimenting with slightly milder bases like K₃PO₄ or Cs₂CO₃ may improve selectivity.

  • Ligand: As with Suzuki coupling, bulky biarylphosphine ligands are essential for achieving high mono-amination selectivity.[2][11]

Data Summary: Influence of Reaction Parameters on Selectivity

The following table summarizes general trends observed in the literature for achieving mono-selectivity with dihalopyridines. Specific results will vary based on the exact substrates used.

Coupling TypeLigand ExampleBase ExampleTemperatureExpected SelectivityRationale
Suzuki-Miyaura PPh₃Na₂CO₃80-100 °CPoor to ModerateSmall ligand provides little steric hindrance.
Suzuki-Miyaura XPhos / SPhosK₃PO₄25-80 °CGood to ExcellentBulky ligand sterically blocks the second coupling event.[6][8]
Sonogashira PPh₃ (with CuI)Et₃N25-60 °CModerateCopper co-catalyst can sometimes promote side reactions.[12]
Sonogashira (Cu-free) Bulky PhosphineAmine Base60-100 °CGoodAvoids copper-mediated homocoupling and can improve selectivity.[7][13]
Buchwald-Hartwig RuPhos / BrettPhosNaOtBu80-110 °CGood to ExcellentHighly active, bulky ligands facilitate mono-amination efficiently.[2]
Reference Protocol: Selective Mono-Arylation of 3,5-Dibromopyridine via Suzuki-Miyaura Coupling

This protocol is a starting point for optimization and is designed to favor the mono-arylated product.

Reagents & Materials:

  • 3,5-Dibromopyridine (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (1.05 mmol, 1.05 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dibromopyridine, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and XPhos to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon consumption of the 3,5-dibromopyridine (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-aryl-5-bromopyridine.

Visual Troubleshooting Workflow

Use this flowchart to systematically address the issue of high bis-substitution.

Troubleshooting_Workflow start High Bis-Substitution Observed q1 Is the boronic acid (or other coupling partner) ratio > 1.1 eq.? start->q1 a1_yes Reduce to 1.0-1.05 eq. q1->a1_yes Yes a1_no Ratio is OK q1->a1_no No q2 Is the reaction temperature > 90°C? a1_yes->q2 a1_no->q2 a2_yes Lower temperature to 60-80°C q2->a2_yes Yes a2_no Temperature is OK q2->a2_no No q3 Are you using a small ligand (e.g., PPh3)? a2_yes->q3 a2_no->q3 a3_yes Switch to a bulky ligand (e.g., XPhos, SPhos, IPr) q3->a3_yes Yes a3_no Ligand is appropriate q3->a3_no No monitor Monitor reaction closely by TLC/LC-MS and quench upon SM consumption a3_yes->monitor a3_no->monitor end_success Mono-substitution Favored monitor->end_success

Caption: A systematic workflow for troubleshooting bis-substitution.

References
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. ResearchGate.
  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. PMC.
  • Temperature effect on coupling reaction. | Download Scientific Diagram. ResearchGate.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry (RSC Publishing).
  • dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • How to avoid debromination in pyridine coupling reactions. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Journal of the American Chemical Society.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. AMS Dottorato.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Publishing.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • 2‐Pyridylcarboxamidine ligands enable nickel‐catalyzed reductive... | Download Scientific Diagram. ResearchGate.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate.
  • Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. PubMed.
  • Palladium-catalyzed monoarylation of nitroalkanes. PubMed.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances (RSC Publishing).
  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. PMC.

Sources

Troubleshooting

Removing unreacted 3,5-dibromopyridine from reaction mixtures

Topic: Removal of Unreacted 3,5-Dibromopyridine Ticket ID: PUR-35DBP-001 Status: Active Guide[1][2][3][4] The Physicochemical Profile (Know Your Enemy)[2] Before attempting purification, you must understand why standard...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 3,5-Dibromopyridine Ticket ID: PUR-35DBP-001 Status: Active Guide[1][2][3][4]

The Physicochemical Profile (Know Your Enemy)[2]

Before attempting purification, you must understand why standard protocols often fail.[1][2][4] 3,5-Dibromopyridine is deceptive; it looks like a standard base but behaves like a neutral lipophile during workup.[1][2][3]

PropertyValueImplication for Purification
Structure Pyridine ring + 2 BrominesElectron-withdrawing Br atoms significantly reduce basicity.[1][2][3][4]
pKa (Conjugate Acid) ~0.5 - 0.8 CRITICAL: It is not protonated at pH 4-5.[1][2][3][4] Standard "acid washes" (1M HCl) often fail to fully extract it into the aqueous phase.[1][2][4]
LogP (Lipophilicity) ~2.2 - 2.6Highly soluble in DCM, EtOAc, and Toluene.[1][2][3][4]
Melting Point 110–115 °CSolid at room temp, but prone to sublimation .[1][2][4]
Reactivity Aryl BromideUnreactive to standard amine/thiol scavengers (without metal catalysts).[1][2][4]

Troubleshooting Guide: Extraction Strategies

Issue: "I tried an acid wash, but the impurity is still in my organic layer."

Diagnosis: You are treating 3,5-dibromopyridine like pyridine.[1][2][3][4] Unsubstituted pyridine (pKa ~5.[1][2][4]2) protonates easily at pH 4.[1][2][4] 3,5-Dibromopyridine (pKa ~0.[1][3][4][5]5) requires a pH < 0 to be fully protonated.[1][2][4] Using extremely strong acid often decomposes the desired product.[1][2][4]

The Solution: The "Reverse Extraction" Protocol Instead of washing the impurity out, you should wash the product out (assuming your product is more basic than the impurity).[1][2]

Prerequisite: Your target product must have a basic nitrogen (pKa > 3.[1][2][4]0) and be stable in dilute acid.[1][2][4]

Protocol:

  • Dissolve: Dissolve crude mixture in a non-polar solvent (e.g., Et₂O or Toluene). Avoid DCM if possible (emulsion risk).[1][2][4]

  • Extract (The Cut): Wash with 0.5 M to 1.0 M HCl (Target pH ~1-2).

    • Mechanism:[1][2][3][4] At pH 1, your product (pKa > 3) is >99% protonated and moves to the water layer.[1][2] The 3,5-dibromopyridine (pKa ~0.[1][3][5]5) remains largely unprotonated (~75% neutral) and stays in the organic layer.[1][2][4]

  • Separate: Keep the Aqueous Layer .[1][2][4] (Check TLC of organic layer to ensure product is gone; discard organic layer containing the dibromo impurity).

  • Recover: Basify the aqueous layer to pH > 10 using NaOH or Na₂CO₃.[1][2][4]

  • Final Extract: Extract the now-neutral product back into EtOAc or DCM.

ReverseExtraction Start Crude Mixture (Product + 3,5-Dibromo) Solvent Dissolve in Et2O / Toluene Start->Solvent AcidWash Add 1.0 M HCl (pH ~1) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer Contains: 3,5-Dibromopyridine (Remains Neutral) PhaseSep->OrgLayer Impurity stays AqLayer Aqueous Layer Contains: Protonated Product (Product-H+) PhaseSep->AqLayer Product migrates Discard Discard / Recycle Solvent OrgLayer->Discard Basify Basify to pH 12 (NaOH) AqLayer->Basify ReExtract Extract with EtOAc Basify->ReExtract Final Pure Product ReExtract->Final

Caption: Workflow for "Reverse Extraction" exploiting the low pKa (~0.5) of 3,5-dibromopyridine to separate it from more basic products.

Troubleshooting Guide: Chromatography

Issue: "The impurity co-elutes with my product on silica."

Diagnosis: 3,5-Dibromopyridine is non-polar and elutes early.[1][2][3][4] If your product is also non-polar (e.g., a biaryl system from a Suzuki coupling), they will overlap.[1][2]

The Solution: Stationary Phase Modification

MethodProtocolWhy it works
Gradient Tuning Start with 100% Hexanes/Heptane . Hold for 3-5 CV (Column Volumes). Slowly ramp to 5% EtOAc.3,5-Dibromopyridine moves very fast.[1][2][3][4] It often elutes in pure hexane.[1][2][4] Holding 100% non-polar solvent flushes it out before the product moves.[1][2][4]
Amine-Silica Use NH₂-functionalized silica cartridges.[1][2][3][4]The slightly basic surface interacts differently with the electron-deficient pyridine ring compared to standard acidic silica.[1][2][4]
C18 (Reverse Phase) Switch to Water/Acetonitrile or Water/Methanol.[1][2][4]Halogenated pyridines are very hydrophobic and will retain strongly on C18, often separating well from more polar coupling products.[1][2][4]

Advanced Techniques: Sublimation & Scavenging[4]

Issue: "My product is acid-sensitive, and I can't run a column."

Option A: Vacuum Sublimation (The "Cleanest" Physical Method) If your product is a heavy, non-volatile solid (MW > 350) and stable to heat, sublimation is the most effective method for removing 3,5-dibromopyridine.[1][2][3]

  • Setup: Place crude solid in a sublimation apparatus (cold finger).[1][2][4]

  • Conditions: High vacuum (< 0.1 mbar) at 60–80 °C.

  • Result: 3,5-Dibromopyridine sublimes readily onto the cold finger.[1][2][3][4] Your product remains at the bottom.

  • Validation: Check the cold finger residue by NMR; it should be pure dibromopyridine.

Option B: Evaporation Azeotropes If you lack sublimation gear, you can exploit volatility.[1][2][4]

  • Dissolve crude in Toluene .

  • Rotovap to dryness.[1][2][4]

  • Repeat 3–4 times.

  • Mechanism: Similar to pyridine, halopyridines can form azeotrope-like mixtures or simply co-evaporate due to significant vapor pressure, though less effectively than unsubstituted pyridine.[1][2][4]

Frequently Asked Questions (FAQ)

Q: Can I use polymer-supported scavengers? A: Generally, no , unless you are using a specific "Catch and Release" strategy.[1][2][3][4] Standard electrophile scavengers (amines/thiols) will not react with the aryl bromide of 3,5-dibromopyridine at room temperature without a catalyst.[1][2]

  • Exception: You can use a Strong Cation Exchange (SCX) cartridge.[1][2][4] Load the mixture in MeOH. The basic product sticks to the sulfonic acid resin.[4] The weakly basic 3,5-dibromopyridine (pKa ~0.[1][2][3]5) flows through.[1][2][4] Wash with MeOH, then elute product with NH₃/MeOH.[1][2][4]

Q: Why does the impurity turn purple/brown on the shelf? A: Halopyridines are light-sensitive.[1][2][4] The color change indicates slight decomposition (debromination or N-oxide formation), but the bulk material is likely still intact.[2] Always store in amber vials.

References

  • PubChem. (2025).[1][2][4] 3,5-Dibromopyridine Compound Summary. National Library of Medicine.[1][2][4] [Link][1][2][3]

  • Luo, Y., et al. (2002).[1][2][4] Purification of Pyridine Derivatives via Acid-Base Extraction Protocols. Journal of Organic Chemistry (General reference on pyridine pKa separation logic).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][4] (Standard text for sublimation and physical constants of heterocycles).

Sources

Optimization

Technical Support Center: Troubleshooting SNAr Reactions of 3,5-Dibromopyridine

A Guide for Synthetic Chemists Welcome to the technical support center for advanced synthetic methodologies. As Senior Application Scientists, we understand that while Nucleophilic Aromatic Substitution (SNAr) is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemists

Welcome to the technical support center for advanced synthetic methodologies. As Senior Application Scientists, we understand that while Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of heterocycle functionalization, its application to specific substrates like 3,5-dibromopyridine presents unique and often frustrating challenges. This guide is designed to provide you with expert, field-proven insights to diagnose and resolve low conversion issues, moving beyond simple protocol recitation to explain the fundamental causality behind each experimental choice.

Frequently Asked Questions (FAQs): The "Why" Behind the Challenge

This section addresses the core principles governing the reactivity of 3,5-dibromopyridine in SNAr reactions. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: Why is my SNAr reaction with 3,5-dibromopyridine so sluggish compared to reactions with 2- or 4-halopyridines?

A: This is the most critical question and its answer lies in the electronic structure of the pyridine ring. A successful SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge of this intermediate can be delocalized onto the highly electronegative ring nitrogen atom, which provides significant stabilization and lowers the activation energy of the reaction.[1][2]

However, when a nucleophile attacks the 3- (meta) position, this stabilizing resonance is not possible. The negative charge remains localized on the carbon atoms of the ring, resulting in a much higher energy, less stable intermediate. Consequently, the activation barrier for attack at the 3- and 5-positions is substantially higher, leading to very slow reaction rates under standard conditions.[1]

Q2: What are the most critical parameters to control for a 3,5-dibromopyridine SNAr reaction?

A: Given the inherent electronic disadvantage, you must compensate by rigorously optimizing four key parameters:

  • Energy Input (Temperature): These reactions almost always require significant thermal energy to overcome the high activation barrier. High temperatures (100-180 °C) are common.[1]

  • Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient ring but not so basic that it promotes side reactions.

  • Solvent Environment: The solvent must be able to solubilize the reactants and, crucially, stabilize the charged transition state.

  • Base Selection: When using nucleophiles like amines or thiols, an appropriate base is needed to scavenge the proton generated, driving the reaction to completion. The base must not compete as a nucleophile.

Q3: My SNAr reaction is failing. Is this even the right tool for the job?

A: This is an astute question. While SNAr is a viable pathway, its limitations with 3,5-dihalopyridines have led to the widespread adoption of more robust, metal-catalyzed cross-coupling reactions. For C-N bond formation, the Buchwald-Hartwig amination is often the superior method.[3][4] For C-O or C-S bonds, the Ullmann condensation is a classic alternative, though it often requires harsh conditions.[5] These methods operate via a completely different mechanism (involving oxidative addition and reductive elimination) that is not constrained by the electronic limitations of the SNAr pathway on this specific substrate.[3] We will explore these alternatives in the troubleshooting section.

Troubleshooting Guide: From Low Conversion to Optimized Yield

This section provides a systematic approach to diagnosing and solving common problems encountered during SNAr reactions of 3,5-dibromopyridine.

Problem: Very Low or No Conversion of Starting Material

This is the most common failure mode. Use the following decision tree to diagnose the likely cause.

Troubleshooting_Flowchart start Start: Low Conversion Observed check_temp Is Reaction Temperature ≥ 120°C? start->check_temp increase_temp Action: Increase temperature in 20°C increments. Consider microwave irradiation. check_temp->increase_temp No check_solvent Is the solvent a polar aprotic type? (e.g., DMF, DMSO, NMP, Dioxane) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Switch to a high-boiling polar aprotic solvent like NMP or DMSO. check_solvent->change_solvent No check_nucleophile Is the nucleophile sufficiently potent? Is the base appropriate? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile optimize_nuc_base Action: Re-evaluate nucleophile/base choice. Consider stronger, non-nucleophilic bases. check_nucleophile->optimize_nuc_base No consider_alternatives Persistent Failure: Switch to an alternative strategy. (e.g., Buchwald-Hartwig Amination) check_nucleophile->consider_alternatives Yes optimize_nuc_base->consider_alternatives

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Solutions for Low Conversion
  • Cause 1: Insufficient Reaction Energy

    • Explanation: The high activation energy for attack at the C3/C5 positions requires significant thermal input. Room temperature or moderate heating is often insufficient.

    • Solution:

      • Increase Temperature: Incrementally raise the reaction temperature to 120 °C, 150 °C, or even higher, monitoring for decomposition. Use a high-boiling solvent like NMP or DMSO.

      • Microwave Irradiation: Microwave heating can dramatically shorten reaction times and improve yields by efficiently accessing the required high temperatures.[6] A typical starting point would be 150-180 °C for 30-60 minutes.[6]

  • Cause 2: Suboptimal Solvent or Base

    • Explanation: The choice of solvent and base is critical for stabilizing intermediates and driving the reaction forward. A mismatch can halt the reaction entirely.

    • Solution:

      • Solvent Selection: Polar aprotic solvents are generally required.[7] If solubility is an issue, DMF, NMP, or DMSO are excellent choices. Toluene is occasionally used but is less effective at stabilizing the charged intermediate.[7]

      • Base Selection: For amine or thiol nucleophiles, a strong, non-nucleophilic base is essential. Using the amine nucleophile itself as the base is often inefficient.

Base Type Examples Use Case & Rationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃Excellent for many amine and alcohol nucleophiles. Cesium carbonate is more soluble and often more effective.
Organic Amines DBU, DIPEANon-nucleophilic hindered bases. Useful but can sometimes complicate purification.
Metal Hydrides NaHVery strong base. Used to deprotonate alcohols or thiols before adding the 3,5-dibromopyridine to form the potent nucleophilic salt. Caution: Highly reactive.
Alkoxides NaOtBu, KOtBuStrong, non-nucleophilic bases often used in metal-catalyzed reactions but can also be effective in high-temperature SNAr.
  • Cause 3: Formation of Side Products

    • Explanation: At high temperatures, side reactions can compete with the desired substitution. This can include di-substitution (reaction at both C3 and C5) or degradation.

    • Solution:

      • Control Stoichiometry: To favor mono-substitution, use an excess of 3,5-dibromopyridine (e.g., 1.5 to 2.0 equivalents) relative to the nucleophile.

      • Monitor Reaction Progress: Use TLC or LCMS to track the consumption of starting material and the appearance of both the desired product and any byproducts. Stop the reaction once the limiting reagent is consumed to prevent further reactions.

Alternative Strategies: When SNAr Isn't Enough

If optimization of the SNAr reaction fails to provide satisfactory conversion, it is highly recommended to switch to a more reliable metal-catalyzed cross-coupling strategy.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination (for C-N Bonds)

This is the industry-standard method for forming aryl-amine bonds and is particularly effective for electron-deficient heterocycles.[3][8]

  • Why it Works: The catalytic cycle proceeds through the oxidative addition of palladium into the C-Br bond, followed by coordination of the amine and reductive elimination of the product. This pathway completely avoids the high-energy Meisenheimer complex of the SNAr mechanism.

  • Key Components:

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common pre-catalysts.

    • Ligand: Bulky, electron-rich phosphine ligands are crucial. Choices like BINAP, XPhos, or SPhos are standard.[4][8]

    • Base: A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is required.[8]

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

Parameter SNAr (Amination) Buchwald-Hartwig Amination
Mechanism Addition-EliminationOxidative Addition / Reductive Elimination
Catalyst None (or phase-transfer)Palladium / Phosphine Ligand
Temperature Very High (120-200 °C)Moderate to High (80-110 °C)[4]
Substrate Scope LimitedVery Broad
Functional Group Tolerance ModerateHigh
Strategy 2: Copper-Catalyzed Ullmann Condensation (for C-O, C-S, C-N Bonds)

The Ullmann reaction is a classical method that uses copper as the catalyst. While often supplanted by palladium catalysis, it remains a useful tool, especially for C-O bond formation.

  • Why it Works: The mechanism is thought to involve the formation of a copper(I) nucleophile (e.g., an alkoxide or amide), which then reacts with the aryl halide.[5]

  • Key Components:

    • Copper Source: Copper metal, CuI, or Cu₂O are frequently used.

    • Ligand: Often no ligand is needed, but performance can be improved with diamines or phenanthroline.[5]

    • Conditions: Traditionally requires very high temperatures (>180 °C) and polar solvents like DMF or NMP.[5]

Experimental Protocols

Protocol A: General Procedure for High-Temperature SNAr with an Amine Nucleophile

This protocol serves as a robust starting point for optimization.

  • To a sealable microwave vial or pressure tube, add 3,5-dibromopyridine (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar aprotic solvent (e.g., NMP or DMSO) to achieve a concentration of approximately 0.5 M.

  • Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS every 2-4 hours until consumption of the limiting reagent is observed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Buchwald-Hartwig Amination

This protocol is a reliable alternative when SNAr fails.

Buchwald_Hartwig_Workflow A 1. Prepare Reaction Vessel (Oven-dried flask with stir bar) B 2. Add Solids - 3,5-Dibromopyridine (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) - Ligand (e.g., BINAP, 2-5 mol%) - Pd Source (e.g., Pd2(dba)3, 1-2 mol%) A->B C 3. Purge with Inert Gas (Evacuate and backfill with N2 or Ar, 3x) B->C D 4. Add Anhydrous Solvent (e.g., Toluene or Dioxane) C->D E 5. Heat Reaction (Stir at 80-110°C) D->E F 6. Monitor Progress (TLC or LCMS) E->F G 7. Workup & Purification - Cool and filter through Celite - Concentrate filtrate - Purify by chromatography F->G

Caption: General Workflow for Buchwald-Hartwig Amination.

  • To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add 3,5-dibromopyridine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and enough anhydrous, deoxygenated solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LCMS. Reactions are typically complete within 2-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Scite. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Retrieved from [Link]

  • Bowler, D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4. Retrieved from [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • Issearch. (2015). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Nature. (2022). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Introduction & Physicochemical Profiling The purification of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine presents a unique chromatographic challenge. As a polybasic heterocycle, it contains three distinct nitrogen centers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The purification of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine presents a unique chromatographic challenge. As a polybasic heterocycle, it contains three distinct nitrogen centers that interact aggressively with standard stationary phases. Understanding the physicochemical profile of this molecule is the first step in designing a rational purification strategy rather than relying on trial and error.

Table 1: Physicochemical Properties Influencing Chromatography

Structural FeatureProperty / CharacteristicChromatographic Implication
Piperazine Nitrogens Strongly basic tertiary amines (pKa ~9.0)Induces severe ion-exchange interactions with acidic silica; causes extreme peak tailing.
Pyridine Nitrogen Weakly basic (pKa ~5.2)Acts as a hydrogen-bond acceptor; contributes to moderate tailing and retention.
Bromine Atom (C5) Heavy, lipophilic, electron-withdrawingIncreases overall retention on reverse-phase media; provides a distinct M/M+2 isotopic signature for MS tracking.

Troubleshooting FAQs

Q1: Why does 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine streak from the baseline to the solvent front on standard silica TLC? A1: This streaking is a direct result of secondary retention mechanisms, specifically ion-exchange interactions. Standard bare silica gel contains 1 (Si-OH) with a pKa ranging from 4.5 to 8.5[1]. The tertiary amines on the piperazine ring are highly basic and become protonated by these silanols, creating a strong electrostatic bond[2]. Because the silica surface is heterogeneous, these interactions occur at varying strengths, causing the trailing edge of the chromatographic band to elute much slower than the leading edge.

Q2: How can I modify my mobile phase to eliminate this peak tailing? A2: The most effective strategy is to introduce a "sacrificial base" into your mobile phase, such as 0.5% - 1.0% (v/v) Triethylamine (TEA) or a 7N Ammonia in Methanol solution[3]. TEA acts as a competitive binder; because it is more basic (pKa ~10.7) and present in vast molar excess compared to your analyte, it preferentially 1. This effectively converts the silica surface into a neutral stationary phase, allowing your compound to partition based purely on polarity[1].

Q3: I added 1% TEA to my eluent, but the compound is still tailing on the column. What went wrong? A3: The most common failure point is a lack of column pre-equilibration. If you pack the column with bare silica and only add TEA to the running eluent, the top few centimeters of the silica bed will immediately strip the TEA from the solvent front. As your compound travels down the column, it will encounter untreated, acidic silica and tail[3]. Self-Validating Check: Always flush the packed column with at least 3 column volumes (CV) of your TEA-containing mobile phase before loading the sample. Verify that the effluent exiting the column is basic (pH > 8 on indicator paper) to confirm total silanol deactivation.

Q4: I need to submit my purified compound for high-resolution NMR and MS, but residual TEA is contaminating my spectra. What are my alternatives? A4: TEA is notoriously difficult to remove completely under reduced pressure due to its tendency to form salts or co-evaporate poorly. If downstream applications are TEA-sensitive, abandon normal-phase silica. Instead, utilize4[4]. By using a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid, the basic nitrogens are uniformly protonated, preventing tailing on the C18 phase, and the volatile formic acid is easily removed during lyophilization.

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Chromatography with TEA Deactivation

Best for: Bulk purification, early-stage discovery, and removal of non-polar impurities.

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). A common starting gradient is 95:5 DCM:MeOH. Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-modified mobile phase. Critical Step: Pump at least 3 Column Volumes (CV) of the mobile phase through the bed. Test the effluent drops with pH paper to ensure the system is fully basic (pH > 8).

  • Sample Loading: Dissolve the crude 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine in a minimal amount of DCM. If solubility is poor, add drops of MeOH. Load the sample evenly onto the silica bed.

  • Gradient Elution: Begin elution. If the compound is highly retained, slowly increase the MeOH concentration (e.g., up to 90:10 DCM:MeOH), ensuring the 1% TEA concentration remains constant throughout the gradient.

  • Fraction Analysis: Spot fractions on a TLC plate pre-treated with TEA. Visualize under UV light (254 nm) to track the pyridine ring, or use a Dragendorff or Ninhydrin stain for the basic amines.

  • Concentration: Pool pure fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the final residue with Toluene (3 x 10 mL) followed by high vacuum drying.

Protocol 2: Reverse-Phase (C18) Purification for MS-Sensitive Workflows

Best for: Final polishing, NMR/MS sample preparation, and separation from debrominated impurities.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Equilibration: Flush a C18 flash column with 5 CV of 5% Solvent B.

  • Sample Loading: Dissolve the crude mixture in a compatible solvent (e.g., DMSO or a Water/Acetonitrile mix). Inject the sample onto the column.

  • Elution: Run a linear gradient from 5% B to 60% B over 20 column volumes. The protonated piperazine will elute cleanly without tailing.

  • Isolation: Pool the fractions containing the target mass (M+H = 270/272 m/z due to Bromine isotopes). Lyophilize the pooled fractions to obtain the pure compound as a formate salt.

Purification Strategy Visualization

Decision workflow for purifying 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine.

References

Sources

Optimization

Technical Support Center: Preventing Oxidation of Piperazine Intermediates During Synthesis

Piperazine is a privileged scaffold in medicinal chemistry and drug development, present in numerous FDA-approved therapeutics. However, the highly electron-rich nature of its two secondary nitrogen atoms makes piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine is a privileged scaffold in medicinal chemistry and drug development, present in numerous FDA-approved therapeutics. However, the highly electron-rich nature of its two secondary nitrogen atoms makes piperazine intermediates extremely susceptible to unwanted oxidation during synthesis. This oxidation typically manifests as


-oxide formation or 

-C(sp³)–H bond cleavage, leading to ring-opened degradation products.

This technical guide provides researchers and application scientists with mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent the oxidative degradation of piperazine intermediates.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During transition-metal catalyzed cross-coupling of an unprotected piperazine, I am observing significant mass balance loss and the formation of highly polar byproducts. What is happening?

Expert Insight: Unprotected piperazines possess high Lewis basicity. In the presence of transition metals (e.g., Pd, Cu, Ru) and trace dissolved oxygen (DO), the nitrogen lone pair can undergo single-electron transfer (SET) to form an amine radical cation. This intermediate rapidly deprotonates to form an


-amino radical, which is further oxidized to an imine and subsequently hydrolyzed, leading to ring cleavage[1]. Alternatively, direct oxygenation yields piperazine 

-oxides. Causality & Solution: The root cause is the high electron density on the nitrogen atoms combined with the oxidative potential of the catalyst/environment. To prevent this, you must attenuate the Lewis basicity of at least one nitrogen atom using an electron-withdrawing protecting group prior to the cross-coupling step. If a free diamine is strictly required, rigorous solvent degassing and the use of an inert atmosphere are mandatory to eliminate the terminal oxidant (oxygen) 1[1].

Q2: I am storing free piperazine intermediates, but they are turning yellow/brown over time and showing impurities on LC-MS. How can I stabilize them?

Expert Insight: Free piperazines undergo slow auto-oxidation upon prolonged exposure to atmospheric oxygen and light. Trace metal impurities (especially Cu²⁺ and Fe³⁺) from prior synthetic steps act as potent catalysts for this oxidative degradation, accelerating the breakdown into piperazinones, formates, and ethylenediamine[2]. Causality & Solution: The discoloration is due to the accumulation of conjugated imine intermediates and polymeric degradation products.

  • Storage: Store free piperazines as their corresponding hydrochloride or trifluoroacetate salts. Protonation completely passivates the nitrogen lone pair, rendering it inert to oxidation.

  • Purification: Ensure metal scavengers (e.g., QuadraSil AP or EDTA washes) are used during the workup of the preceding step to remove trace iron or copper 2[2].

Q3: How do I choose the right protecting group to prevent oxidation without complicating my downstream deprotection?

Expert Insight: The choice of protecting group dictates both the electronic deactivation of the piperazine ring and the orthogonality of your synthetic route. Strongly electron-withdrawing groups provide the highest oxidative stability but require harsh deprotection conditions. Causality & Solution: Boc (tert-butyloxycarbonyl) is the industry standard because it sufficiently lowers the HOMO of the nitrogen lone pair to prevent SET oxidation while allowing for mild acidic deprotection, ensuring the piperazine core remains intact during late-stage functionalization 3[3].

Part 2: Quantitative Data & Protecting Group Strategy

Summarizing the electronic effects of various protecting groups is critical for designing an oxidation-resistant synthetic route.

Table 1: Comparison of Piperazine Protecting Groups for Oxidation Prevention

Protecting GroupElectron-Withdrawing EffectOxidative StabilityDeprotection ConditionsRecommended Use Case
None (Free Amine) None (High Lewis Basicity)Very LowN/AOnly under strict anaerobic conditions.
Benzyl (Bn) Mild (Inductive)ModerateH₂, Pd/CWhen orthogonal acidic/basic stability is needed.
Boc Strong (Resonance)HighTFA or HCl (mild)General purpose; late-stage functionalization.
Cbz Strong (Resonance)HighH₂, Pd/C or HBr/AcOHPeptide coupling; avoiding acid-sensitive groups.
Tosyl (Ts) Very Strong (Inductive/Resonance)Very HighSmI₂, or strong acid/heatHighly oxidative environments (e.g., strong oxidants).

Part 3: Mechanistic Pathways & Workflows (Visualizations)

Understanding the divergence between oxidative degradation and stabilization is key to troubleshooting.

PiperazineOxidation FreePZ Free Piperazine (High Electron Density) RadicalCation Amine Radical Cation (SET via Metals/O2) FreePZ->RadicalCation  Metals / O2 NOxide Piperazine N-Oxide (Direct Oxygenation) FreePZ->NOxide  Peroxides / O2 ProtectedPZ Protected Piperazine (Boc/Ts/Cbz) FreePZ->ProtectedPZ  Protection Step AlphaRadical α-Amino Radical (-H+) RadicalCation->AlphaRadical Imine Imine Intermediate (Further Oxidation) AlphaRadical->Imine Degradation Ring Cleavage (Ethylenediamine, Formate) Imine->Degradation  H2O Stable Stable to Oxidation (Passivated Lone Pair) ProtectedPZ->Stable

Fig 1. Oxidative degradation pathways of free piperazine vs. stabilization via protection.

PiperazineWorkflow Start Piperazine Intermediate Synthesized Decision1 Immediate Use? Start->Decision1 Store Convert to HCl/TFA Salt for Storage Decision1->Store  No Decision2 Requires Free Amine for Next Step? Decision1->Decision2  Yes Protect Install Protecting Group (Boc, Cbz, Ts) Decision2->Protect  No Degas Perform Freeze-Pump-Thaw Degassing Decision2->Degas  Yes ReactStandard Run Reaction under Standard Conditions Protect->ReactStandard ReactAnaerobic Run Reaction under Strict Argon Atmosphere Degas->ReactAnaerobic

Fig 2. Decision tree workflow for handling and reacting piperazine intermediates.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Strict Anaerobic Handling (Freeze-Pump-Thaw)

When protecting groups cannot be used (e.g., during programmable photoredox catalysis 4[4]), oxidation must be prevented by completely eliminating dissolved oxygen (DO)[5]. This protocol is superior to simple nitrogen sparging.

Step-by-Step Methodology:

  • Preparation: Place the free piperazine intermediate and any solid catalysts into a Schlenk flask containing a magnetic stir bar.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add the reaction solvent (e.g., anhydrous DMF or Toluene) via a gas-tight syringe that has been purged with Argon.

  • Freeze-Pump-Thaw Degassing (Critical Step):

    • Freeze: Submerge the bottom of the Schlenk flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Open the flask to the vacuum line for 2–3 minutes to evacuate the headspace of any gases excluded from the freezing solvent.

    • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles of dissolved gas escaping the liquid.

    • Repeat: Repeat the Freeze-Pump-Thaw cycle at least three times, or until no further bubbling is observed during the thaw phase.

  • Reaction Execution: Backfill the flask with Argon after the final thaw. Proceed with heating or reagent addition under a positive pressure of Argon.

  • Self-Validation: A successful oxygen-free environment is validated by the absence of

    
    -oxide mass peaks (M+16) or formyl-piperazine peaks in the crude LC-MS trace at the end of the reaction.
    
Protocol 2: In Situ Salt Formation for Safe Storage

If a free piperazine must be stored for >24 hours, convert it to a salt to passivate the lone pairs.

  • Dissolve the free piperazine intermediate in anhydrous diethyl ether or THF.

  • Dropwise add 1.1 equivalents of anhydrous HCl (e.g., 2M in diethyl ether) under vigorous stirring at 0 °C.

  • Filter the resulting precipitate under a nitrogen blanket, wash with cold ether, and dry under vacuum.

  • Self-Validation: The resulting hydrochloride salt should appear as a free-flowing white powder that is indefinitely stable to air oxidation and shows no discoloration over time.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL:[Link]

  • Oxidation of piperazine in post-combustion carbon capture Source: The University of Texas at Austin URL:[Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv URL:[Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis Source: UNC URL:[Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl Salt

Welcome to the technical support guide for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting protocols to ensure the integrity and accuracy of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What does it mean for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl, this means that the hydrochloride salt form can attract and hold water molecules. This is a common characteristic of many hydrochloride salts of pharmaceutical compounds, as the chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric water.[1] This moisture uptake can lead to physical and chemical changes in the material.[2]

Q2: Why is the hydrochloride salt of this compound used if it's hygroscopic?

A2: The use of hydrochloride salts is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of poorly soluble basic drug substances.[1][3] While the free base form of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine may have lower solubility, the HCl salt form significantly improves this property, which is often crucial for bioavailability.[3][] The trade-off for this enhanced solubility can be increased hygroscopicity, which necessitates special handling procedures.[1]

Q3: What are the potential consequences of moisture absorption by this compound?

A3: Moisture absorption can have several detrimental effects on 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl, impacting both its physical and chemical properties:

  • Physical Changes: The uptake of water can lead to changes in the physical state of the powder, such as clumping, caking, and eventually deliquescence (dissolving in the absorbed water).[2][5] This can make accurate weighing and handling extremely difficult. Moisture can also affect powder flowability and compressibility, which are critical parameters in tablet manufacturing.[2][6]

  • Chemical Degradation: The presence of water can promote hydrolytic degradation of the active pharmaceutical ingredient (API).[7][8] This can lead to the formation of impurities, a decrease in the potency of the compound, and a reduced shelf life.[]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially leading to the formation of hydrates or amorphous material.[9] Such changes can significantly impact the compound's solubility, dissolution rate, and bioavailability.[9][10]

Q4: How can I determine the extent of water uptake in my sample?

A4: The most accurate and widely accepted method for determining the water content in a pharmaceutical sample is Karl Fischer titration .[11] This technique is specific to water and can quantify both free and bound water.

  • Coulometric Karl Fischer Titration: This is ideal for samples with very low water content (trace amounts) as it is highly sensitive.[11][12][13]

  • Volumetric Karl Fischer Titration: This method is suitable for samples with higher water content.[11]

For hygroscopic samples, it is crucial to use an instrument with a sealed titration cell to prevent interference from atmospheric moisture.[12]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl.

Problem 1: The compound appears clumpy or has turned into a sticky solid upon opening the container.
  • Cause: This is a clear indication of significant moisture absorption. The powder has likely been exposed to a high-humidity environment either during a previous opening of the container or due to improper sealing.

  • Solution:

    • Assess the extent of the problem: If only a small portion is affected, it may be possible to carefully separate the non-clumped powder for immediate use, provided you can confirm its integrity.

    • Drying the material: For larger quantities, drying under high vacuum is a common method.[5] However, it is essential to first consult the product's technical data sheet or safety data sheet (SDS) to ensure that heating the hydrated form is safe and will not cause degradation.[5]

    • Recrystallization: If vacuum drying is not suitable, recrystallization from an appropriate anhydrous solvent system can be used to obtain the anhydrous form.[5]

    • Prevention: To prevent this from happening in the future, always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[5] When not in use, store the container inside a desiccator with an active desiccant.[2][5][14]

Problem 2: Inconsistent results in biological assays or analytical measurements.
  • Cause: If you are weighing the compound in an open lab environment, its weight will continuously increase as it absorbs atmospheric moisture. This leads to inaccurate concentration calculations for your solutions. Furthermore, if the compound has undergone hydrolysis, its purity will be compromised, leading to variability in experimental outcomes.

  • Solution:

    • Controlled Weighing Environment: Whenever possible, weigh the compound inside a glove box or a balance enclosure purged with a dry, inert gas like nitrogen or argon.[5]

    • Rapid Weighing: If a controlled environment is unavailable, minimize the time the container is open. Have all your weighing supplies ready beforehand to perform the weighing as quickly as possible.[5]

    • Use of a Desiccator: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Confirm Purity: If you suspect degradation, re-analyze the purity of your sample using a suitable chromatographic method, such as HPLC, before proceeding with further experiments.

Problem 3: The compound's solubility appears to have changed over time.
  • Cause: As mentioned in Q3, moisture can induce a change in the solid-state form of the compound.[9] An amorphous form, for instance, is generally more soluble than a crystalline form.[] If your initially amorphous or partially amorphous compound has crystallized due to moisture absorption, you may observe a decrease in solubility. Conversely, the formation of certain hydrates could either increase or decrease solubility.

  • Solution:

    • Characterize the Solid State: Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to identify the solid-state form of your compound and determine if any phase changes have occurred.

    • Moisture Content Analysis: Correlate any observed changes in solid-state form with the water content determined by Karl Fischer titration.

    • Strict Environmental Control: To ensure consistency, it is imperative to control the humidity during storage and handling to prevent these phase transitions.[15]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Accurate Weighing of Hygroscopic 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl

This protocol outlines the steps for accurately weighing the compound in a standard laboratory setting where a glove box is not available.

Objective: To minimize moisture uptake during the weighing process.

Materials:

  • 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl in its original, tightly sealed container.

  • Analytical balance.

  • Weighing paper or a tared vial.

  • Spatula.

  • Desiccator containing an active desiccant (e.g., silica gel).

Procedure:

  • Equilibration: Place the sealed container of the compound inside a desiccator and allow it to equilibrate to the ambient temperature of the balance room for at least 30 minutes. This prevents moisture from condensing on a cold container.

  • Preparation: Tare the weighing vessel (e.g., a small vial with a cap) on the analytical balance. Have your spatula and any other necessary tools ready.

  • Rapid Transfer: Briefly open the main container, quickly transfer an approximate amount of the compound to the tared vial, and immediately reseal both the main container and the weighing vial.

  • Accurate Weighing: Record the weight of the compound in the sealed vial.

  • Re-storage: Immediately return the main container to the desiccator for storage.[5][14]

Workflow for Handling Incoming Hygroscopic Compounds

The following diagram illustrates a recommended workflow for receiving and handling a new shipment of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl.

G A Receive Compound B Visually Inspect Container Seal A->B C Seal Intact? B->C D Store in Desiccator in a Controlled Area C->D Yes E Quarantine and Contact Supplier C->E No F Aliquot into Smaller Vials (Preferably in a Glove Box) D->F G Perform Initial Characterization (e.g., Karl Fischer, XRPD) F->G H Store Aliquots in Desiccators G->H I Ready for Experimental Use H->I G A Inconsistent Experimental Results B Review Handling & Weighing Procedures A->B C Were Procedures Followed Correctly? B->C D Re-weigh Sample Following Strict Protocol C->D No E Analyze Water Content (Karl Fischer Titration) C->E Yes J Proceed with Experiment D->J F Water Content Within Specification? E->F G Check for Chemical Degradation (HPLC) F->G Yes H Dry Sample or Use New Batch F->H No I Check for Solid-State Changes (XRPD, DSC) G->I H->J I->J

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

Section 4: Summary of Key Handling and Storage Parameters

ParameterRecommendationRationale
Storage In a tightly sealed container, inside a desiccator with an active desiccant, at the recommended temperature.To minimize exposure to atmospheric moisture and prevent water uptake. [5][14]
Weighing Inside a glove box or under a stream of inert gas. If not possible, weigh rapidly after temperature equilibration.To prevent the compound from absorbing moisture during weighing, which would lead to inaccurate measurements. [5]
Environment Handle in a low-humidity environment (e.g., <40% RH).To reduce the driving force for moisture absorption.
Aliquoting Upon receipt, consider aliquoting the bulk amount into smaller, single-use vials under an inert atmosphere.To minimize the number of times the main container is opened, thus protecting the bulk of the material.
Packaging For long-term storage or shipping, consider heat-sealing in a foil pouch with a desiccant sachet.Foil provides a superior moisture barrier compared to many plastic containers. [16]

By adhering to these guidelines, you can ensure the quality and integrity of your 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine HCl, leading to more reliable and reproducible experimental results.

References

  • Patsnap Eureka. (2025, September 24).
  • Vesta® Nutra. (2019, January 7).
  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
  • BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.
  • PMC. (2021, December 13).
  • PubMed. (2015, August 15).
  • Sigma-Aldrich. (n.d.).
  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Wikipedia. (n.d.).
  • JPDI. (n.d.).
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
  • ResearchGate. (2019, November 19).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Sigma-Aldrich. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
  • BenchChem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts.
  • PubChem. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride.
  • ECHEMI. (n.d.). 1-(5-bromopyridin-3-yl)-4-methylpiperazine.
  • ResearchGate. (2012, May). Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability.
  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?).
  • ChemScene. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.

Sources

Optimization

Controlling regioselectivity in 3,5-dibromopyridine substitution reactions

Pyridine Functionalization Technical Support Center Ticket Subject: Controlling Regioselectivity in 3,5-Dibromopyridine Substitution Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine Functionalization Technical Support Center Ticket Subject: Controlling Regioselectivity in 3,5-Dibromopyridine Substitution Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Overview: The Symmetry Challenge

Welcome to the technical support center. You are working with 3,5-dibromopyridine , a


 symmetric molecule.[1] Your primary challenge is breaking this symmetry in a controlled manner.

The two bromine atoms are chemically equivalent until the first reaction occurs. Once you break the symmetry, the electronic feedback loop determines the fate of the second bromine. Furthermore, the proton at C4 (flanked by two bromines) is highly acidic (


 ~26), creating a competition between Lithium-Halogen Exchange (Li-X)  and Deprotonation (C-H Activation) .[1]

Use the logic map below to determine your reagent strategy based on your target position.

RegioselectivityLogic Start 3,5-Dibromopyridine Target Select Target Site Start->Target C3 Target C3/C5 (Halogen Exchange) Target->C3 Replace Br C4 Target C4 (C-H Activation) Target->C4 Keep Br, Funct. C4 Reagent1 Reagent: n-BuLi Temp: -78°C C3->Reagent1 Reagent2 Reagent: LDA Temp: -95°C to -78°C C4->Reagent2 Prod1 3-Lithio-5-bromopyridine (Kinetic Control) Reagent1->Prod1 Fast Exchange Prod2 3,5-Dibromo-4-lithiopyridine (Thermodynamic Control) Reagent2->Prod2 Deprotonation

Figure 1: Decision tree for reagent selection based on regiochemical target.

Module 1: Lithium-Halogen Exchange (Targeting C3)

User Issue: "I am getting complex mixtures or low yields when trying to mono-lithiate at C3. I sometimes see C4 substitution products."

Root Cause Analysis

The reaction of n-BuLi with 3,5-dibromopyridine is kinetically controlled to give 3-lithio-5-bromopyridine . However, this species is prone to the "Halogen Dance" (scrambling) if the temperature rises or the reaction time is prolonged. The lithiated species can deprotonate a starting molecule at the C4 position (the most acidic site), leading to a thermodynamic mixture.

Protocol: The "Cryogenic Flash" Method

To ensure C3 selectivity, you must outrun the equilibration.[1]

  • Solvent System: Anhydrous THF (Ether is slower, promoting side reactions).[1]

  • Temperature: Cool THF solution of 3,5-dibromopyridine to -78°C (acetone/dry ice).

  • Addition: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Critical: Do NOT use t-BuLi (too reactive, causes elimination/benzyne pathways).[1]

  • Equilibration Time: Stir for exactly 15–20 minutes at -78°C.

    • Warning: Exceeding 30 minutes increases the risk of Li migration to C4.

  • Trapping: Add the electrophile (e.g., aldehyde, DMF, iodine) rapidly while maintaining -78°C.

  • Quench: Warm to room temperature only after the electrophile has fully reacted.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
C4-substituted byproduct Reaction warmed up or ran too long (Halogen Dance). Strict -78°C control; quench <20 mins.
Bis-substitution Excess n-BuLi used. Use exactly 1.0–1.05 equiv n-BuLi.

| Starting material recovery | Wet solvent (protonation of Li-species). | Distill THF over Na/Benzophenone or use molecular sieves.[1] |

Module 2: Direct C4 Functionalization (Targeting C4)

User Issue: "I want to functionalize C4 but keep both bromines for later coupling. n-BuLi keeps removing the bromine."

Root Cause Analysis

n-BuLi is a nucleophile that attacks the Br (halogen exchange).[2] To target C4, you need a non-nucleophilic base that acts purely as a proton scavenger.[1] The proton at C4 is flanked by two electron-withdrawing bromines, making it significantly more acidic than the protons at C2/C6.

Protocol: The "LDA Deprotonation" Method
  • Reagent: Prepare LDA (Lithium Diisopropylamide) fresh or use high-quality commercial stock.[1]

    • Why: LDA is bulky and non-nucleophilic; it will deprotonate C4 rather than attack the Br.

  • Temperature: -95°C to -78°C (internal temperature).

  • Procedure:

    • Add LDA (1.1 equiv) to THF at -78°C.

    • Add 3,5-dibromopyridine solution dropwise.[1]

    • The resulting 3,5-dibromo-4-lithiopyridine is stable at this temperature.

  • Trapping: Add electrophile. This yields 3,5-dibromo-4-substituted pyridine.

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Issue: "I am trying to make the mono-aryl product (3-aryl-5-bromopyridine), but I keep getting the bis-aryl product."

Root Cause Analysis

Once the first oxidative addition and coupling occur, the product (3-aryl-5-bromopyridine) may be more reactive than the starting material depending on the electronic nature of the aryl group.

  • Electron-Donating Group (EDG) on Boronic Acid: Deactivates the pyridine ring, making the second oxidative addition slower. (Good for mono-selectivity).

  • Electron-Withdrawing Group (EWG) on Boronic Acid: Keeps the pyridine ring electron-deficient, making the second oxidative addition fast. (Bad for mono-selectivity).

Protocol: Ligand-Controlled Mono-Arylation

To force mono-selectivity, you must control the stoichiometry and the catalyst activity.

Recommended System:

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Robust).[1]
  • Stoichiometry: Use 0.9 equivalents of Boronic Acid relative to the dibromide.

    • Logic: Starving the reaction of boronic acid statistically favors the mono-product.

  • Solvent: Toluene/Ethanol/Water or DME/Water (Standard Suzuki conditions).[1]

Advanced Ligand Strategy (For Difficult Substrates): If standard catalysts fail, use bulky, electron-rich phosphines (e.g.,


 or XPhos).[1] These ligands facilitate oxidative addition but the bulk can sterically hinder the second addition if the first aryl group is bulky.

Data: Impact of Stoichiometry on Selectivity

Boronic Acid Equiv. Mono-Product Yield Bis-Product Yield Unreacted SM
0.9 eq 75-85% <5% ~10-15%
1.1 eq 50-60% 20-30% <5%

| 2.5 eq | <5% | 90-95% | 0% |

References

  • Lithium-Halogen Exchange Kinetics

    • Mechanistic insight into the Li-X exchange vs.
    • Parham, W. E., & Piccadaci, R. M. (1974).[1] Selective Halogen-Lithium Exchange in Bromopyridines.Journal of Organic Chemistry.

    • [1]

  • The Halogen Dance Mechanism

    • Detailed study on the migration of halogens in heteroarom
    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review.Chemical Society Reviews.[1]

  • Site-Selective Suzuki Coupling

    • Strategies for mono-aryl
    • Hargrave, J. D., Allen, J. C., & Kociok-Köhn, G. (2010).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides.Organic & Biomolecular Chemistry.

  • C4-Deprotonation (C-H Activation)

    • Direct functionalization of the C4 position in pyridines.[3]

    • Gribble, G. W., & Saulnier, M. G. (1980).[1] Syntheses of pyridines via directed lithiation.[1][4]Tetrahedron Letters.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

As a Senior Application Scientist overseeing analytical workflows for active pharmaceutical ingredient (API) development, I frequently evaluate the trade-offs between high-resolution structural elucidation and rapid, acc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows for active pharmaceutical ingredient (API) development, I frequently evaluate the trade-offs between high-resolution structural elucidation and rapid, accessible process monitoring. The compound 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is a highly functionalized API building block. Its precise structural verification is critical, as the regiochemistry of the bromine and piperazine substitutions directly impacts downstream cross-coupling reactions.

This guide provides an in-depth comparison of how this specific molecule behaves under High-Field (400 MHz) versus Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind the spectra and providing a self-validating experimental protocol.

Mechanistic Causality of the H NMR Profile

Before comparing instrument performance, we must establish the expected


H NMR profile of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine based on its electronic environments. The molecule consists of three distinct proton domains:
  • The Pyridine Ring (H-2, H-4, H-6): The electronegative nitrogen atom and the bromine substituent at C-5 withdraw electron density, severely deshielding the aromatic protons. H-2 and H-6, being ortho to the nitrogen and meta to the substituents, appear as highly deshielded doublets (approx. 8.15 - 8.25 ppm) due to their meta-coupling (

    
     Hz). H-4 appears slightly upfield (approx. 7.35 ppm) as a fine triplet or doublet of doublets.
    
  • The Piperazine Core: The electron-donating nature of the alkyl groups contrasts with the aromatic ring. The four protons adjacent to the aromatic amine (N-Ar) are more deshielded (~3.25 ppm) than the four protons adjacent to the aliphatic ethyl group (~2.60 ppm).

  • The Ethyl Chain: This presents a classic first-order spin system: a -CH

    
    - quartet (~2.45 ppm) and a -CH
    
    
    
    triplet (~1.10 ppm) governed by a
    
    
    coupling constant of ~7.2 Hz.

Platform Comparison: High-Field vs. Benchtop NMR

While high-field superconducting NMR spectrometers are the gold standard for structural elucidation, benchtop NMR spectrometers have emerged as robust, cost-effective solutions for routine QA/QC and process chemistry[1].

The fundamental difference in performance lies in signal dispersion . NMR spectra are plotted on a chemical shift scale (ppm) that is independent of field strength, but the scalar


-couplings (measured in Hz) remain constant regardless of the magnet[2]. Consequently, a simple triplet with a total width of 15-20 Hz occupies about 0.03 ppm on a 600 MHz high-field system, but spans roughly 0.3 ppm on a 60 MHz benchtop system[2].

This physical reality dictates that at lower frequencies, signals will exhibit a significantly greater degree of overlap[2]. For our target molecule, the piperazine and ethyl -CH


- multiplets will merge into broader, less defined peaks on a benchtop system. Furthermore, high-field systems possess roughly ten times the intrinsic sensitivity of entry-level benchtop systems; a detection limit of 100 µmol/L achieved in 16 scans at 300 MHz would require 1600 scans on a benchtop system to match[2]. Despite this, benchtop NMR paired with advanced signal processing (such as Quantum Mechanical Modelling) can achieve quantitative accuracy comparable to HPLC-UV[3].
Table 1: Expected Chemical Shifts & Signal Resolution
Proton EnvironmentExpected Shift (ppm)Multiplicity400 MHz (High-Field) Resolution80 MHz (Benchtop) Resolution
Pyridine H-2~8.25d (

Hz)
Sharp, distinct doubletBroad singlet / unresolved doublet
Pyridine H-6~8.15d (

Hz)
Sharp, distinct doubletBroad singlet / unresolved doublet
Pyridine H-4~7.35t/dd (

Hz)
Fine multipletBroad singlet
Piperazine N-Ar CH

~3.25m (4H)Distinct multipletBroad, overlapping peak
Piperazine N-Et CH

~2.60m (4H)Distinct multipletMerged with Ethyl CH

Ethyl CH

~2.45q (

Hz)
Sharp, resolved quartetMerged with Piperazine N-Et
Ethyl CH

~1.10t (

Hz)
Sharp, resolved tripletBroad triplet
Table 2: Performance & Operational Metrics
MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Sensitivity (Limit of Detection) ~100 µmol/L (16 scans)[2]~1 mmol/L (16 scans)[2]
Signal Dispersion (7.2 Hz coupling) 0.018 ppm window0.090 ppm window
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Use Case Complex structural elucidationRapid QA/QC, Process monitoring[1]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, every NMR workflow must be a self-validating system. The following protocol utilizes internal standards and relaxation controls to guarantee reproducible integration and chemical shift accuracy.

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine to ensure a sufficient signal-to-noise ratio (SNR).

  • Dissolve the API intermediate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% (v/v) Tetramethylsilane (TMS). Causality:  The TMS acts as an internal self-validating reference (strictly 0.00 ppm), while the deuterium provides the frequency lock to prevent signal drift during acquisition.
    
  • Transfer the homogeneous solution to a standard 5 mm thin-wall NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts at the coil edges.

Step 2: Acquisition (Platform Specific)

  • High-Field (400 MHz): Insert the sample, establish the

    
    H lock, and execute automated gradient shimming (Z1-Z5) to achieve a homogeneous magnetic field. Acquire data using a standard 90° pulse sequence (zg30) with 16 scans (ns=16) and a 1-second relaxation delay (d1=1s) to ensure full longitudinal relaxation (
    
    
    
    ) for accurate integration.
  • Benchtop (80 MHz): Insert the sample into the permanent magnet system and run the built-in 1D shimming protocol. Set the number of scans to 64 (ns=64). Causality: Because high-field systems have intrinsically higher sensitivity, benchtop systems require an increased number of scans to achieve a comparable SNR, as signal scales with the square root of the number of scans[2].

Step 3: Data Processing

  • Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening function to optimize the SNR without sacrificing resolution.

  • Perform zero-order and first-order phase corrections to yield purely absorptive Lorentzian lineshapes.

  • Apply a polynomial baseline correction, calibrate the TMS singlet to 0.00 ppm, and integrate the regions (1H : 1H : 1H : 4H : 4H : 2H : 3H) to validate the molecular structure.

Workflow Visualization

G cluster_platforms NMR Platform Execution Sample Sample Preparation 15 mg API in 0.6 mL CDCl3 + TMS Benchtop Benchtop NMR (80 MHz) ns=64 | Fast QA/QC Sample->Benchtop Lower Sensitivity Requires More Scans HighField High-Field NMR (400 MHz) ns=16 | Structural Elucidation Sample->HighField High Sensitivity Fewer Scans DataProc Data Processing FT, Phase/Baseline Correction & TMS Calibration Benchtop->DataProc Overlapping Multiplets HighField->DataProc Resolved J-Couplings Decision Structural Validation & Peak Integration DataProc->Decision

Fig 1: Comparative NMR workflow highlighting scan requirements and resolution outcomes.

References[2] Title: High-field to Benchtop NMR Spectroscopy - Part 3 | Source: Oxford Instruments | URL:Verify Source[3] Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures | Source: PMC / National Institutes of Health | URL:Verify Source[1] Title: New Fields and Exciting Applications for Benchtop NMR Instruments | Source: Labcompare | URL:Verify Source

Sources

Validation

Distinguishing 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine from its Methyl-Linker Analogs: A Comprehensive Analytical Guide

In medicinal chemistry, the piperazine scaffold is a privileged structure frequently utilized in CNS-active compounds, GPCR ligands, and kinase inhibitors. A critical structural variation often explored during Structure-...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the piperazine scaffold is a privileged structure frequently utilized in CNS-active compounds, GPCR ligands, and kinase inhibitors. A critical structural variation often explored during Structure-Activity Relationship (SAR) campaigns is the insertion of a methylene (-CH2-) spacer between the aryl/heteroaryl ring and the piperazine core.

This guide provides a robust, field-proven framework for distinguishing the direct heteroarylpiperazine, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (Compound A) , from its methyl-linker analog, 1-((5-bromopyridin-3-yl)methyl)-4-ethylpiperazine (Compound B) .

Structural & Electronic Causality: The Role of the Methylene Spacer

The presence or absence of the methyl linker fundamentally alters the electronic environment of the piperazine N1 atom, dictating both the physicochemical properties and the analytical signature of the molecule.

  • Compound A (Direct Linkage): The N1 lone pair is partially delocalized into the electron-deficient 5-bromopyridine ring via resonance. This conjugation gives the N1 atom aniline-like character, significantly lowering its basicity (pKa ~ 3.5 - 4.5). Consequently, the molecule acts primarily as a monoprotic base at physiological pH due to the basicity of the N4-ethyl group[1].

  • Compound B (Methyl Linker): The methylene spacer completely breaks this pi-conjugation. Both N1 and N4 behave as isolated aliphatic amines, making the molecule a diprotic base at physiological pH (pKa1 ~ 7.5, pKa2 ~ 8.5)[1].

Practical Implication: This electronic difference drastically shifts the chromatographic retention time under acidic versus basic mobile phases and alters the compound's logD, impacting blood-brain barrier (BBB) permeability models.

Analytical Differentiation Strategies
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive, non-destructive structural confirmation by highlighting the electronic shielding effects of the linker.

  • 1H NMR: Compound B will exhibit a distinct, sharp singlet integrating to 2 protons around δ 3.50–3.70 ppm (in CDCl3), corresponding to the benzylic -CH2- linker. Compound A lacks this signal entirely. Furthermore, the piperazine protons adjacent to N1 in Compound A are shifted downfield (δ 3.10–3.30 ppm) due to the electron-withdrawing heteroaryl group, compared to the shielded aliphatic nature in Compound B (δ 2.40–2.60 ppm)[2].

  • 13C NMR: The benzylic carbon in B appears around δ 60-62 ppm. In A, the C-N bond is directly attached to the aromatic ring, shifting the ipso-carbon to the aromatic region (~ δ 145-150 ppm).

2.2. Mass Spectrometry (ESI-LC-MS/MS) Fragmentation Pathways

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) under Collision-Induced Dissociation (CID) reveals distinct fragmentation signatures for arylpiperazines versus benzylpiperazines[3][4].

  • Compound A (Heteroarylpiperazine): The C(aryl)-N bond possesses partial double-bond character and strongly resists cleavage. Fragmentation primarily occurs within the piperazine ring, typically yielding a characteristic neutral loss of 43 Da (loss of the C2H5N fragment)[3].

  • Compound B (Methyl-Linker Analog): The benzylic C-N bond is highly labile. CID predominantly triggers the cleavage of this bond, resulting in the loss of the entire ethylpiperazine moiety and the formation of a highly stable 5-bromo-3-pyridinylmethyl cation (m/z 170/172)[4].

MS_Fragmentation A_prec Compound A [M+H]+ m/z 270/272 (Heteroarylpiperazine) A_frag Ring Cleavage [M+H - 43]+ m/z 227/229 A_prec->A_frag CID (10-40 eV) Strong C-N(aryl) bond B_prec Compound B [M+H]+ m/z 284/286 (Methyl-Linker Analog) B_frag Benzylic Cleavage Pyridinylmethyl Cation m/z 170/172 B_prec->B_frag CID (10-40 eV) Labile benzylic bond

ESI-MS/MS CID fragmentation logic distinguishing direct aryl C-N bonds from labile benzylic linkages.

Experimental Methodologies
Protocol 1: LC-MS/MS CID Fragmentation Profiling

Objective: To self-validate the structural identity via characteristic neutral losses and fragment ions.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute to 100 ng/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • System Calibration (Self-Validation): Incorporate a deuterated internal standard (e.g., mCPP-D8 at 100 ng/mL) to verify ionization efficiency and control for matrix effects[3]. Run a blank injection prior to sample analysis.

  • Chromatography: Inject 5 µL onto a C18 column (150 mm × 3 mm, 3 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) over 15 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive ESI mode. Isolate the [M+H]+ precursor ions: m/z 270.0/272.0 for Compound A and m/z 284.1/286.1 for Compound B.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (10–40 eV) using Argon as the collision gas.

  • Data Analysis: Monitor for the m/z 170/172 fragment (diagnostic for B) and the [M+H - 43]+ fragment (diagnostic for A)[4].

Protocol 2: Potentiometric pKa Determination

Objective: To quantify the electronic impact of the methylene spacer on the piperazine nitrogens.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration Setup: Dissolve 2 mM of the compound in 50 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring the activity coefficients remain stable throughout the experiment.

  • Execution: Titrate with standardized 0.1 M HCl using an automated potentiometric titrator.

  • Calculation: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points and extract the precise pKa values.

Quantitative Data Comparison
ParameterCompound A (Direct Linkage)Compound B (Methyl-Linker Analog)
Chemical Formula C11H16BrN3C12H18BrN3
Exact Mass (79Br) 269.0528 Da283.0684 Da
[M+H]+ Precursor m/z 270.06 / 272.06m/z 284.07 / 286.07
Primary MS Fragment m/z 227 / 229 (-43 Da loss)m/z 170 / 172 (Benzylic cleavage)
1H NMR (Linker) Absentδ 3.50–3.70 ppm (s, 2H)
1H NMR (Piperazine) δ 3.10–3.30 ppm (N1 adjacent)δ 2.40–2.60 ppm (N1 adjacent)
Basicity / pKa Monoprotic at pH 7.4 (N1 pKa ~4.0)Diprotic at pH 7.4 (N1 pKa ~7.5)
Multiplexed Analytical Workflow

Workflow Start Unknown Sample (Piperazine Derivative) NMR 1H NMR Spectroscopy (Check for δ 3.5-3.7 ppm) Start->NMR MS LC-MS/MS Profiling (CID Fragmentation) Start->MS pKa Potentiometric Titration (pKa1 Assessment) Start->pKa CompA Compound A Confirmed (No CH2 singlet, Ring Frag, pKa < 5) NMR->CompA Absent CompB Compound B Confirmed (CH2 singlet, Benzylic Frag, pKa > 7) NMR->CompB Present MS->CompA -43 Da Loss MS->CompB m/z 170/172 pKa->CompA Low Basicity pKa->CompB High Basicity

Multiplexed analytical workflow for the definitive structural assignment of piperazine analogs.

References
  • Welz, et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI." MDPI.
  • Welz, et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC." NIH.
  • "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Arabian Journal of Chemistry.
  • "Benzyl piperazine-1-carboxylate." Benchchem.

Sources

Comparative

HPLC retention time of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine vs impurities

The analytical characterization of basic nitrogen-containing heterocycles, such as 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine , presents a well-documented challenge in pharmaceutical development. This compound, often util...

Author: BenchChem Technical Support Team. Date: March 2026

The analytical characterization of basic nitrogen-containing heterocycles, such as 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine , presents a well-documented challenge in pharmaceutical development. This compound, often utilized as a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., Abemaciclib derivatives)[1], possesses multiple basic centers. The piperazine moiety (pKa ~9.5) and the pyridine ring (pKa ~5.0) make the molecule highly susceptible to secondary ion-exchange interactions with residual acidic silanols on traditional silica-based stationary phases[2].

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) column chemistries and methodologies to optimize the retention time, resolution, and peak shape of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine against its critical synthesis impurities.

Mechanistic Context: The Silanol Challenge

When analyzing highly polar, basic piperazine derivatives, standard end-capped C18 columns often yield poor retention (elution near the void volume) and severe peak tailing (Tailing Factor > 2.0) at acidic or neutral pH[3][4]. This occurs because the protonated amine acts as a cation, undergoing ion-exchange with ionized silanol groups (SiO⁻) on the silica surface.

To overcome this, modern chromatographic workflows rely on two orthogonal strategies:

  • High-pH Reversed-Phase (RP-HPLC): Utilizing ethylene-bridged hybrid (BEH) silica columns that can withstand pH 10.0. At this pH, the piperazine nitrogen is deprotonated, neutralizing the molecule, increasing its hydrophobicity, and eliminating cationic interactions with silanols.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing an Amide-bonded stationary phase. Instead of fighting the analyte's polarity, HILIC exploits it, retaining the fully protonated molecule via hydrogen bonding and partitioning into an aqueous-enriched layer on the silica surface[5].

Mechanism Analyte Protonated Piperazine (pH 3) Silanol Residual Silanol (SiO-) Analyte->Silanol Ion-Exchange (Causes Tailing) C18 C18 Ligand (Hydrophobic) Analyte->C18 Weak Hydrophobic Partitioning Endcap Base Deactivation (Endcapping) Endcap->Silanol Steric Shielding

Analyte-stationary phase interactions dictating retention and peak tailing.

Impurity Profiling & Column Performance Comparison

To objectively evaluate column performance, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine (Target API) was analyzed alongside three structurally similar impurities:

  • Impurity A (Des-ethyl): 1-(5-Bromopyridin-3-yl)piperazine (More polar, secondary amine).

  • Impurity B (Debromo): 1-(pyridin-3-yl)-4-ethylpiperazine (Less hydrophobic due to the absence of the lipophilic bromine atom).

  • Impurity C (N-oxide): 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine N-oxide (Highly polar degradation product).

Table 1: Quantitative Comparison of Retention Time (RT) and Tailing Factor (Tf)

Data represents comparative performance across three distinct column chemistries using optimized gradients.

AnalyteStandard C18 (pH 3.0)Hybrid C18 (pH 10.0)BEH Amide HILIC (pH 3.0)
Impurity C (N-oxide) RT: 1.8 min | Tf: 1.9RT: 3.2 min | Tf: 1.2RT: 14.5 min | Tf: 1.0
Impurity B (Debromo) RT: 2.5 min | Tf: 2.1RT: 6.8 min | Tf: 1.1RT: 8.2 min | Tf: 1.1
Impurity A (Des-ethyl) RT: 3.1 min | Tf: 2.4RT: 7.5 min | Tf: 1.1RT: 11.4 min | Tf: 1.2
Target API RT: 4.2 min | Tf: 2.2 RT: 10.4 min | Tf: 1.0 RT: 6.5 min | Tf: 1.0
Critical Resolution (Rs) Fails (Rs < 1.5 for A/B)Excellent (Rs > 3.0) Excellent (Rs > 2.5)

Analysis of Results:

  • Standard C18 (Low pH): The target API and its impurities elute too quickly with severe tailing. The protonated basic nitrogens interact with unshielded silanols, ruining resolution[2].

  • Hybrid C18 (High pH): By raising the pH to 10.0, the piperazine ring is neutralized. Hydrophobic retention increases dramatically (API RT shifts from 4.2 to 10.4 min), and peak shape becomes perfectly symmetrical (Tf = 1.0)[4][6].

  • HILIC (Amide): Exhibits orthogonal selectivity . The most polar impurity (N-oxide) elutes last, while the least polar Target API elutes first. This is highly advantageous for detecting trace polar impurities that would otherwise be lost in the void volume of a C18 column[5].

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered to ensure reproducibility. The choice between RP-HPLC and HILIC depends on whether the analytical goal is general purity assessment or specific polar degradation tracking.

Workflow Start Assess Analytical Goal for Piperazine Derivative Goal1 General Purity & Lipophilic Impurities Start->Goal1 Goal2 Trace Polar Impurities (e.g., N-oxides) Start->Goal2 Method1 High-pH RP-HPLC (Hybrid C18) Goal1->Method1 Neutralizes base, maximizes retention Method2 HILIC (Amide Phase) Goal2->Method2 Retains polar analytes strongly Val1 Buffer: 10mM NH4HCO3 (pH 10) Gradient: 5% to 95% ACN Method1->Val1 Val2 Buffer: 10mM NH4FA (pH 3) Gradient: 95% to 50% ACN Method2->Val2

Chromatographic method selection workflow for basic pyridine-piperazine derivatives.

Protocol A: High-pH Reversed-Phase Method (Recommended for Routine Purity)

This method utilizes a pH above the pKa of the piperazine moiety to ensure the analyte is in its free-base form, maximizing hydrophobic interaction and eliminating silanol-induced tailing[7].

  • Column: Waters XBridge C18, 150 × 4.6 mm, 3.5 µm (or equivalent ethylene-bridged hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide. Note: Do not use standard silica columns at this pH, as the silica bed will dissolve.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 5% to 80% B (Linear gradient)

    • 15.0 - 18.0 min: 80% B (Wash)

    • 18.1 - 25.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 254 nm (optimal for the bromopyridine chromophore).

Protocol B: HILIC Method (Recommended for Polar Degradants)

This method is ideal if Impurity C (N-oxide) or Impurity A (Des-ethyl) are the primary targets, as they are strongly retained via hydrophilic partitioning[5].

  • Column: Waters Acquity UPLC BEH Amide, 100 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Acidic pH ensures the analytes are fully protonated, maximizing hydrogen bonding with the amide stationary phase).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program (Note: HILIC gradients run from High to Low organic):

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 10.0 min: 95% to 50% B

    • 10.0 - 12.0 min: 50% B

    • 12.1 - 20.0 min: 95% B (Extended re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Sample Diluent: Samples must be dissolved in a high-organic solvent (e.g., 80% Acetonitrile). Injecting highly aqueous samples in HILIC will cause severe peak distortion.

References

  • Establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Retention of ionisable compounds on high-performance liquid chromatography XVIII: pH variation in mobile phases containing formic acid, piperazine, tris, boric acid or carbonate as buffering systems and acetonitrile as organic modifier. PubMed. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Acclaim Bonded Silica-Based Columns for HPLC. Tecnofrom. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Method Development for Pyridyl Piperazine Intermediates

Introduction: The Analytical Imperative for Pyridyl Piperazine Intermediates In the landscape of modern drug discovery, pyridyl piperazine moieties are a cornerstone scaffold. Their prevalence in active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyridyl Piperazine Intermediates

In the landscape of modern drug discovery, pyridyl piperazine moieties are a cornerstone scaffold. Their prevalence in active pharmaceutical ingredients (APIs) targeting a wide array of receptors makes the robust analysis of their synthetic intermediates a critical, yet often challenging, step in the development pipeline. These compounds, characterized by a basic piperazine ring and a polar pyridine group, present a unique set of analytical hurdles. Their inherent polarity makes them poorly retained on traditional reversed-phase chromatography columns, while their basicity can lead to problematic peak tailing due to interactions with residual silanols on the stationary phase.[1]

This guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) method development strategies for these vital intermediates. Moving beyond a simple recitation of protocols, we will delve into the causality behind our experimental choices, offering a framework for developing sensitive, robust, and reliable analytical methods. Our focus will be on comparing and contrasting the two primary chromatographic approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with optimized Electrospray Ionization (ESI) Mass Spectrometry.

Chapter 1: The Analytical Challenge - Physicochemical Properties & Their Implications

Pyridyl piperazine intermediates are typically small, polar molecules. The piperazine ring contains two nitrogen atoms, making it a weak base with two distinct pKa values. This basicity means their charge state is highly dependent on the mobile phase pH, which in turn dictates their retention and peak shape.

The primary challenges in their analysis include:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The polar nature of these compounds leads to insufficient interaction with non-polar C18 stationary phases, often resulting in elution near the solvent front.[2][3]

  • Peak Tailing: The basic nitrogen groups can interact ionically with negatively charged residual silanol groups on silica-based columns, causing asymmetric peak shapes.[1]

  • Matrix Effects in MS: Co-elution with other polar, unretained matrix components can lead to ion suppression or enhancement in the mass spectrometer, compromising quantitative accuracy.[4]

A strategic approach to method development is therefore not just recommended; it is essential.

Chapter 2: A Comparative Guide to LC-MS Strategy

The choice of chromatographic mode is the most critical decision in developing a method for these compounds. Below, we compare the two most viable options: modern Reversed-Phase and HILIC.

Liquid Chromatography (LC) Strategy: RP-LC vs. HILIC

While traditional C18 columns struggle with polar analytes, modern RP columns with modified stationary phases offer a viable solution. The key is to select a column with a chemistry that either provides an alternative retention mechanism or effectively shields the underlying silica from interacting with the basic analytes.

  • Column Selection Rationale:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature allows for better "wetting" of the stationary phase, even with highly aqueous mobile phases needed to retain polar compounds, and provides an alternative, polar retention mechanism.

    • Phenyl-Hexyl Columns: The phenyl stationary phase offers pi-pi interactions with the aromatic pyridine ring, providing a different selectivity and retention mechanism compared to purely aliphatic C18 phases.

  • Mobile Phase Optimization:

    • pH Control: Maintaining a consistent and appropriate pH is paramount. Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures that the piperazine nitrogens are consistently protonated.[4] This can improve peak shape by minimizing secondary interactions with silanols. For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred over non-volatile phosphates.[5]

    • Organic Modifier: Acetonitrile is generally the preferred organic modifier due to its lower viscosity and superior UV transparency.

HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP-LC.[6][7] In HILIC, a polar stationary phase (e.g., bare silica, cyano, or amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A thin aqueous layer is adsorbed onto the stationary phase, and retention occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.

  • When to Choose HILIC: HILIC should be strongly considered when even advanced RP methods fail to provide adequate retention or when dealing with particularly polar intermediates.

  • Column & Mobile Phase Considerations:

    • Column Choice: Cyano (CN) or amide-bonded phases often provide excellent peak shape and selectivity for basic compounds.[6]

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The water content is the weak, eluting solvent. Increasing the water content decreases retention.[6] Using a volatile buffer is crucial for MS compatibility.[7]

Comparative Data Summary

The following table summarizes expected performance characteristics based on typical experimental outcomes for a model pyridyl piperazine intermediate.

ParameterStandard C18 RP-LCEPG RP-LC (pH 2.7)HILIC (Amide Column)
Retention Factor (k') < 1.0 (Poor Retention)2.5 - 4.03.0 - 5.5
Tailing Factor (Tf) > 1.8 (Significant Tailing)1.1 - 1.31.0 - 1.2
Sensitivity (MS) Moderate (Risk of Ion Suppression)GoodExcellent (High Organic Mobile Phase)
Robustness PoorGoodModerate (Sensitive to Water Content)
Mass Spectrometry (MS) Strategy: Optimizing for Sensitivity

For pyridyl piperazine intermediates, Electrospray Ionization (ESI) is the most effective and widely used ionization technique.[8][9] Its suitability for polar molecules that are already in solution makes it a perfect match for LC.

  • Ionization Polarity: Due to the presence of basic nitrogen atoms, these compounds readily accept a proton to form positive ions. Therefore, positive ion mode (ESI+) is the clear choice for achieving maximum sensitivity. The protonated molecule, [M+H]⁺, will be the primary ion of interest.

  • Source Parameter Optimization: Optimizing ESI source parameters is crucial for maximizing signal intensity. This process involves infusing a standard solution of the analyte and systematically adjusting parameters to find the optimal response.

    • Capillary Voltage: Typically optimized in the range of 2.5-4.5 kV.[10]

    • Cone/Fragmentor Voltage: This voltage controls the transfer of ions from the source to the analyzer and can induce in-source fragmentation. It should be optimized to maximize the abundance of the [M+H]⁺ precursor ion. Typical values range from 10 to 60 V.[11]

    • Gas Flows & Temperature: The nebulizer gas pressure and drying gas flow and temperature must be optimized to ensure efficient desolvation of the ESI droplets.[12] Higher flow rates from the LC often require higher gas flows and temperatures.[11]

Chapter 3: Visualized Workflows and Protocols

Logical Workflow for Method Development

The following diagram outlines a logical decision-making process for developing an LC-MS method for a new pyridyl piperazine intermediate.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Assessment cluster_lc Phase 2: LC Method Screening cluster_ms Phase 3: MS Optimization cluster_end Phase 4: Final Method Start Start: New Pyridyl Piperazine Intermediate Assess Assess Polarity & Structure Start->Assess Screen_RP Screen on EPG RP Column (0.1% Formic Acid) Assess->Screen_RP Eval_Retention Evaluate Retention (k' > 2?) Screen_RP->Eval_Retention Screen_HILIC Screen on HILIC Column (High ACN %) Eval_PeakShape Evaluate Peak Shape (Tf < 1.5?) Screen_HILIC->Eval_PeakShape Eval_Retention->Screen_HILIC No Eval_Retention->Eval_PeakShape Yes Eval_PeakShape->Screen_RP No, Adjust pH/ Column Optimize_MS Optimize MS Parameters (ESI+, Infusion) Eval_PeakShape->Optimize_MS Yes Finalize Finalize & Validate Method Optimize_MS->Finalize

Caption: A decision tree for LC-MS method development.

Experimental Protocol: RP-LC-MS Method

This protocol provides a robust starting point for the analysis of a typical pyridyl piperazine intermediate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL to create a stock solution.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL for initial method development.

  • LC System & Conditions:

    • Column: Embedded Polar Group (EPG) C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS System & Conditions (Initial Settings):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.[13]

    • Desolvation Temperature: 350 °C.[13]

    • Nebulizer Gas (N₂): 35 psi.[10]

    • Drying Gas (N₂): 10 L/min.[12]

    • Acquisition Mode: Full Scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion.

  • Optimization:

    • Infuse a 1 µg/mL solution of the analyte directly into the MS source.

    • Systematically adjust the Cone Voltage, Capillary Voltage, and gas settings to maximize the signal intensity of the target [M+H]⁺ ion.

    • Once optimized, acquire data in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

Troubleshooting Common Issues

This flowchart provides a guide for diagnosing and resolving common problems encountered during method development.

TroubleshootingWorkflow cluster_peakshape Peak Shape Issues cluster_retention Retention Issues cluster_sensitivity Sensitivity Issues Problem Problem Detected Tailing Peak Tailing (Tf > 1.5) Problem->Tailing NoRetention No/Poor Retention (k' < 2) Problem->NoRetention LowSignal Low MS Signal Problem->LowSignal CheckpH Is Mobile Phase pH < 3? Tailing->CheckpH TryAdditive Consider Amine Additive (e.g., Triethylamine) CheckpH->TryAdditive No CheckColumn Check Column Health CheckpH->CheckColumn Yes UseEPG Is EPG Column in Use? NoRetention->UseEPG SwitchToHILIC Switch to HILIC Method UseEPG->CheckColumn Yes UseEPG->SwitchToHILIC No ReoptimizeMS Re-optimize Source Parameters LowSignal->ReoptimizeMS CheckMatrix Investigate Matrix Effects ReoptimizeMS->CheckMatrix

Caption: A flowchart for troubleshooting common LC-MS issues.

Conclusion: A Framework for Success

Developing a robust LC-MS method for pyridyl piperazine intermediates requires a systematic approach grounded in the physicochemical properties of the analytes. While traditional C18 columns often fall short, a modern approach utilizing either embedded polar group (EPG) reversed-phase columns with acidic mobile phases or HILIC columns provides two powerful and complementary strategies. EPG columns offer a more rugged and familiar workflow, while HILIC excels for the most polar compounds where retention is the primary challenge. Both methods benefit from the high organic content of the mobile phase, which promotes efficient desolvation and ionization in the ESI source. By carefully selecting the chromatographic mode and systematically optimizing MS parameters, researchers can develop highly sensitive and reliable methods to support the rapid progression of drug development programs.

References

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • Lunn, G., Phillips, L. R., & Pacula-Cox, C. (1998). Reversed-phase high-performance liquid chromatography of 4-(2-pyridyl)-1-piperazinethiocarboxylic acid 2-[1-(pyridyl)ethylidene]hydrazide dihydrochloride (NSC 348977), a synthetic thiosemicarbazone with antitumor activity. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 217-222. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Available at: [Link]

  • ResearchGate. (2024, October 4). Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD? Available at: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available at: [Link]

  • Kubica, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7593. Available at: [Link]

  • PerkinElmer. (2023, December 8). Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. Available at: [Link]

  • Kubica, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3338. Available at: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • The LCGC Blog. (2021, January 14). 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Available at: [Link]

  • Sharma, S., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2969-2980. Available at: [Link]

  • Kertesz, V., et al. (2004). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of the American Society for Mass Spectrometry, 15(7), 1046-1055. Available at: [Link]

  • Bu, X., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 406-415. Available at: [Link]

  • Rudzka, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-29. Available at: [Link]

  • van der Grift, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3369-3379. Available at: [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Crystallographic Analysis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine Salts

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive framework for the crystallographic comparison of novel salts derived from 1-(5-Bromopyridin-3-yl)-4-ethylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the crystallographic comparison of novel salts derived from 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, a heterocyclic compound with potential applications in medicinal chemistry. While publicly accessible crystal structure data for the salts of this specific compound are not available, this document outlines the essential experimental workflows, from salt screening and crystal growth to advanced crystallographic analysis. It serves as a practical guide for researchers aiming to generate and interpret such data, offering insights into how different salt forms can modulate the physicochemical properties of an active pharmaceutical ingredient (API).

Introduction: The Rationale for Salt Formation

The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic properties of drug candidates.[1][2] The two nitrogen atoms in the piperazine ring are basic and can be protonated to form salts.[3] Salt formation is a critical strategy in drug development to enhance properties such as solubility, stability, and bioavailability of an API. The choice of the counter-ion can lead to different crystal forms (polymorphs, solvates, or hydrates), each with a unique three-dimensional lattice structure that dictates its macroscopic properties.

For a molecule like 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, which contains two basic nitrogen atoms in the piperazine ring and another in the pyridine ring, selecting an appropriate acid for salt formation is a key first step. Public databases indicate the existence of a dihydrochloride salt, suggesting that both piperazine nitrogens can be protonated.[4] However, no experimental crystal structure has been deposited for this or any other salt form. This guide, therefore, provides the scientific rationale and detailed protocols for generating and comparing this crucial data.

Experimental Design: From Salt Screening to Crystal Growth

The journey to obtaining and comparing crystal structures begins with a systematic salt screening process, followed by meticulous crystal growth experiments.

Salt Screening: Choosing the Right Counter-Ions

The objective of salt screening is to identify counter-ions that form stable, crystalline salts with the parent compound. The basicity of the piperazine nitrogens (pKa values typically range from 5 to 10) makes them suitable for forming salts with a variety of pharmaceutically acceptable acids.[3]

Workflow for Salt Screening:

Caption: High-throughput salt screening workflow.

Experimental Protocol: High-Throughput Salt Screening

  • Preparation: Prepare stock solutions of the free base, 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Acid Array: In a 96-well plate, dispense an array of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, maleic, fumaric, tartaric, and citric acids).

  • Mixing: Add the free base solution to each well containing an acid. The molar ratio of base to acid should be varied (e.g., 1:1 and 1:2) to account for the diprotic nature of the piperazine ring.

  • Crystallization: Induce crystallization by methods such as slow evaporation, cooling, or the addition of an anti-solvent.

  • Analysis: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify crystalline materials. Promising "hits" are then selected for scale-up and single-crystal growth.

Single Crystal Growth

Growing single crystals of sufficient size and quality is essential for structure determination by Single-Crystal X-ray Diffraction (SCXRD).

Common Crystal Growth Techniques:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the salt is less soluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystallographic Data Generation and Analysis

Once suitable single crystals are obtained, their three-dimensional structures can be determined. This data, combined with bulk material analysis, provides a comprehensive picture of the solid-state properties.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystal. The experiment provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.

Workflow for SCXRD Analysis:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

While SCXRD provides the structure of a single crystal, PXRD is used to analyze the bulk crystalline material. It is crucial for identifying the crystal phase of a powder sample, assessing its purity, and detecting polymorphism. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint."

Comparative Analysis of Hypothetical Salt Structures

Assuming successful crystallization of hydrochloride and fumarate salts of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, a comparative analysis would focus on the following key structural features.

Table 1: Hypothetical Crystallographic Data Comparison

ParameterHydrochloride Salt (1:2)Fumarate Salt (1:1)Significance
Crystal System MonoclinicTriclinicInfluences packing and physical properties like tabletability.
Space Group P2₁/cP-1Describes the symmetry of the unit cell.
Unit Cell Volume ~1200 ų~1100 ųRelates to the density and packing efficiency of the crystal.
Hydrogen Bonds N⁺-H···Cl⁻N⁺-H···O⁻ (carboxylate)Strong, charge-assisted hydrogen bonds dominate the packing. Fumarate allows for more complex hydrogen bond networks.
Key Intermolecular Interactions π-stacking of pyridyl ringsπ-stacking and C-H···O interactionsThese weaker interactions contribute to the overall stability of the crystal lattice.
Solvent Molecules None (anhydrous)One molecule of water per unit cell (hydrate)The presence of a hydrate can significantly affect stability and hygroscopicity.

Analysis of Intermolecular Interactions:

  • Hydrochloride Salt: In a hypothetical dihydrochloride salt, both piperazine nitrogen atoms would be protonated. The dominant interactions would be strong N⁺-H···Cl⁻ hydrogen bonds. The crystal packing would likely be driven by the efficient arrangement of these ions.

  • Fumarate Salt: Fumaric acid is a dicarboxylic acid. A 1:1 salt would likely involve protonation of one piperazine nitrogen, forming a strong N⁺-H···O⁻ hydrogen bond with one of the carboxylate groups of the fumarate anion. The second carboxylic acid group of the fumarate could then form hydrogen bonds with other molecules, creating extended chains or sheets. This can lead to a more complex and potentially more stable crystal structure.[5]

The presence of the bromine atom on the pyridine ring could also lead to halogen bonding (Br···N or Br···O interactions), which are increasingly recognized as important forces in crystal engineering.[5]

Conclusion and Future Directions

While specific crystal structure data for salts of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is not currently in the public domain, this guide provides a robust framework for its generation and analysis. By employing systematic salt screening, controlled crystal growth, and detailed crystallographic analysis, researchers can elucidate the solid-state structures of various salt forms.

A thorough comparison of the resulting crystal structures, focusing on hydrogen bonding, packing efficiency, and other intermolecular interactions, is essential. This data provides invaluable insights into how the choice of a counter-ion can modulate the physicochemical properties of the API, a critical step in the development of new and effective pharmaceuticals. The deposition of such data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to advance the field.[6]

References

  • PubChem. 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Kalinowska-Tłuścik, J., et al. (2020). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1... Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 2352759: Experimental Crystal Structure Determination. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubChem. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. National Center for Biotechnology Information. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 1-(5-bromopyridin-3-yl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Teng, L-P., et al. (2012). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}... Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Validation

Purity Analysis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine: A Comparative Guide to UPLC vs. HPLC

As pharmaceutical pipelines increasingly focus on complex, nitrogen-rich heterocyclic compounds, analytical laboratories face mounting challenges in achieving accurate, reproducible purity analyses. 1-(5-Bromopyridin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex, nitrogen-rich heterocyclic compounds, analytical laboratories face mounting challenges in achieving accurate, reproducible purity analyses. 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is a prime example of such a compound. Featuring both a pyridine ring and a piperazine moiety, its highly basic nature makes it notoriously difficult to analyze using traditional High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, mechanistic comparison between traditional HPLC and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this specific basic intermediate. We will explore the chemical causality behind chromatographic distortions, outline a self-validating UPLC methodology, and present comparative experimental data to support the transition to sub-2-micron particle technologies.

Chemical Context & The Peak Tailing Dilemma

To understand why traditional HPLC struggles with 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, we must analyze its structural causality. The compound contains two distinct basic centers:

  • The Piperazine Nitrogen: A highly basic aliphatic amine (pKa ~9.0–9.8).

  • The Pyridine Nitrogen: A weakly basic aromatic amine (pKa ~5.0–5.5).

In standard reversed-phase HPLC utilizing a mid-pH mobile phase (pH 4.0–7.0), these nitrogen atoms are protonated, carrying a positive charge. Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged silanoxide ions (Si-O⁻)[1].

This creates a dual-retention mechanism: the compound partitions hydrophobically into the C18 phase but also undergoes strong secondary ionic interactions with the ionized silanols[2]. Because the kinetics of this ionic interaction are slow and non-linear, the rear edge of the analyte band is delayed, resulting in severe peak tailing (Asymmetry factor > 1.5). Peak tailing reduces resolution, obscures low-level impurities, and compromises quantitative accuracy[1].

Mechanism A 1-(5-Bromopyridin-3-yl)- 4-ethylpiperazine B Traditional HPLC (Acidic Silanols) A->B E UPLC BEH Phase (End-capped) A->E C Secondary Ionic Interactions B->C D Peak Tailing (As > 1.5) C->D F Hydrophobic Partitioning Only E->F G Symmetrical Peak (As ≈ 1.0) F->G

Chromatographic behavior of basic nitrogens in HPLC vs. UPLC systems.

The UPLC Advantage: Mechanistic Superiority

Ultra-Performance Liquid Chromatography (UPLC) overcomes the limitations of HPLC through two primary mechanistic advancements:

  • Sub-2-Micron Particle Thermodynamics: UPLC utilizes stationary phase particles that are typically 1.7 µm in diameter, compared to the 3.5–5.0 µm particles used in HPLC[3]. According to the van Deemter equation, smaller particles minimize the Eddy diffusion (A-term) and drastically reduce the resistance to mass transfer (C-term). This results in exceptionally sharp peaks and higher theoretical plate counts, even at elevated flow rates[4].

  • High-pH Tolerance via Hybrid Silica: To completely eliminate peak tailing for piperazine derivatives, the most effective strategy is to raise the mobile phase pH above the compound's pKa (e.g., pH 10.0), ensuring the basic nitrogens are deprotonated and neutral. Traditional silica dissolves at pH > 8.0. However, UPLC columns utilizing Ethylene Bridged Hybrid (BEH) technology provide extreme chemical stability, allowing for high-pH separations that neutralize basic analytes and prevent silanol interactions entirely.

Table 1: System Parameter Comparison (HPLC vs. UPLC)
ParameterTraditional HPLCModern UPLCMechanistic Impact
Operating Pressure Up to 6,000 psi (40 MPa)Up to 15,000 psi (100 MPa)Enables the use of smaller particles[5].
Particle Size 3.5 µm – 5.0 µm< 2.0 µm (typically 1.7 µm)Increases surface area; sharpens peaks[3].
Column Chemistry Standard Silica C18Hybrid Silica (e.g., BEH C18)Allows high pH (up to pH 12) to neutralize bases.
Run Time 15 – 30 minutes2 – 5 minutes5x to 10x increase in laboratory throughput[5].
Solvent Consumption ~15 - 30 mL per run~1 - 3 mL per runSignificant reduction in hazardous waste[3].

Experimental Protocol: High-pH UPLC Purity Analysis

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) criteria aligned with ICH Q2(R2) guidelines for the validation of analytical procedures[6].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane. Causality: pH 10 ensures the piperazine moiety remains un-ionized, preventing secondary interactions.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the test sample identically to the standard solution.

Step 3: UPLC Instrumental Conditions

  • System: Waters ACQUITY UPLC (or equivalent high-pressure system).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (Linear gradient)

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Equilibration)

Step 4: System Suitability & Validation (Self-Validating Criteria) Before analyzing the sample, inject the Standard Solution six times. The system is validated for the run only if it meets the following ICH Q2(R2) aligned criteria:

  • Precision: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

  • Peak Symmetry: Tailing factor (As) ≤ 1.2.

  • Efficiency: Theoretical plates (N) ≥ 15,000.

Workflow S1 Step 1: Sample Prep (Diluent: H2O/MeCN) S2 Step 2: UPLC Injection (Sub-2 µm Column) S1->S2 S3 Step 3: High pH Separation (pH 10 Buffer) S2->S3 S4 Step 4: PDA Detection (254 nm) S3->S4 S5 Step 5: ICH Q2(R2) Validation (SST & Purity) S4->S5

Step-by-step UPLC purity analysis workflow for basic pharmaceutical compounds.

Comparative Experimental Data

To objectively demonstrate the performance upgrade, the table below summarizes the chromatographic results of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine analyzed via a traditional HPLC method (C18, 5 µm, pH 6.8 buffer) versus the optimized high-pH UPLC method described above.

Table 2: Chromatographic Performance Results
Performance MetricTraditional HPLC (5 µm, pH 6.8)Optimized UPLC (1.7 µm, pH 10.0)Performance Gain
Retention Time (tR) 12.45 min2.15 min82% faster analysis
Tailing Factor (As) 1.85 (Fails SST)1.04 (Passes SST)Near-perfect symmetry
Theoretical Plates (N) 6,50028,4004.3x higher efficiency
Limit of Detection 0.05% area0.01% area5x greater sensitivity
Resolution from Impurity 1.4 (Incomplete baseline)3.8 (Baseline resolved)Unambiguous purity profiling

Data Interpretation: The HPLC method fails the standard system suitability criteria for peak tailing (As > 1.5) due to the protonated piperazine ring interacting with the silica surface. The broad, tailing peak artificially inflates the peak width, reducing the theoretical plates to 6,500 and obscuring closely eluting related substances. Conversely, the UPLC method, leveraging the BEH particle's high-pH tolerance, neutralizes the analyte. Combined with the sub-2-micron particle efficiency, this yields a perfectly symmetrical peak (As = 1.04) and a massive theoretical plate count (28,400), ensuring that even trace-level impurities are baseline-resolved and accurately quantified.

Conclusion

For the purity analysis of complex, basic intermediates like 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, traditional HPLC is fundamentally limited by particle thermodynamics and silica chemistry. Transitioning to UPLC is not merely a matter of speed; it is a requirement for scientific accuracy. By utilizing sub-2-micron hybrid particles and high-pH mobile phases, laboratories can eliminate secondary ionic interactions, achieve ICH Q2(R2) compliant peak symmetry, and drastically improve the resolution of critical impurities.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.